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  • Product: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 491874-23-8

Core Science & Biosynthesis

Foundational

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Structural Blueprint, Physicochemical Properties, and Synthetic Methodologies

Executive Summary In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 491874-23-8) represents a highly privileged scaffold in this regard. Featuring a rigid pyrrolidine-2-one (γ-lactam) core flanked by two orthogonal reactive handles—a para-iodophenyl group and a free carboxylic acid—this compound serves as a critical intermediate for the development of novel antimicrobial, anticancer, and DNA gyrase inhibitory agents.

From an application science perspective, understanding the precise physicochemical properties and the mechanistic nuances of its synthesis is paramount. This technical guide provides a comprehensive breakdown of its structural architecture, a self-validating synthetic protocol, and its divergent applications in drug discovery.

Chemical Identity and Structural Architecture

The utility of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid stems from its distinct structural topology. The γ-lactam ring restricts the conformational flexibility of the molecule, which is highly advantageous for target-protein binding (e.g., fitting into the active sites of bacterial DNA gyrase or human carbonic anhydrases). The heavy iodine atom not only increases the lipophilicity of the molecule but also serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Structural Parameters
ParameterValueMechanistic Significance
CAS Registry Number 491874-23-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₁H₁₀INO₃Defines the atomic composition and stoichiometric baseline.
Molecular Weight 331.11 g/mol Optimal for fragment-based drug design (FBDD).
Hydrogen Bond Donors 1 (-COOH)Facilitates strong directional interactions with target proteins.
Hydrogen Bond Acceptors 3 (C=O, C=O, -OH)Enhances aqueous solubility parameters at physiological pH.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
Appearance Yellowish powderVisual indicator of purity during recrystallization.

Mechanistic Pathways and Synthetic Strategy

The construction of the 5-oxopyrrolidine core is elegantly achieved through a cascade reaction between 4-iodoaniline and itaconic acid (2-methylidenebutanedioic acid). This process is highly atom-economical and proceeds via a two-step tandem mechanism[1]:

  • Aza-Michael Addition: The primary amine of 4-iodoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carboxylic acid system of itaconic acid.

  • Intramolecular Cyclocondensation: The resulting intermediate undergoes a spontaneous, thermally driven intramolecular amidation. The secondary amine attacks the adjacent carboxylic acid, releasing a molecule of water and closing the 5-membered γ-lactam ring.

G A 4-Iodoaniline (Nucleophile) C Aza-Michael Adduct (Intermediate) A->C Nucleophilic Attack B Itaconic Acid (Michael Acceptor) B->C Aza-Michael Addition D 1-(4-Iodophenyl)-5-oxopyrrolidine -3-carboxylic acid C->D Intramolecular Cyclocondensation (-H2O)

Caption: Synthetic pathway of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid via Aza-Michael addition.

Experimental Protocol: Ultrasound-Assisted Synthesis

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a 100 mL round-bottom flask with 4-iodoaniline (10.0 mmol, 2.19 g) and itaconic acid (10.0 mmol, 1.30 g).

  • Add 25 mL of deionized water. The mixture will initially appear as a heterogeneous suspension.

Step 2: Ultrasound-Assisted Reaction

  • Submerge the flask in an ultrasonic bath (e.g., 40 kHz, 250 W).

  • Maintain the bath temperature at 70–80 °C.

  • Causality: Acoustic cavitation generates localized microscopic hot spots that overcome the activation energy barrier of the aza-Michael addition much faster than conventional conductive heating.

  • Sonicate for 45–60 minutes. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1) until the 4-iodoaniline spot is completely consumed.

Step 3: Workup and Isolation

  • Remove the flask from the ultrasonic bath and cool to 0–5 °C in an ice bath for 30 minutes.

  • Self-Validation: A thick, yellowish precipitate will form, indicating successful cyclization and phase separation.

  • Filter the precipitate under a vacuum using a Büchner funnel and wash the filter cake with ice-cold water (2 × 10 mL) to remove any unreacted itaconic acid.

Step 4: Purification and Analytical Validation

  • Recrystallize the crude product from hot ethanol.

  • Dry under a vacuum at 50 °C overnight to afford the pure compound.

  • Validation: Confirm structural integrity via ¹H NMR (400 MHz, DMSO-d₆). Look for the characteristic broad singlet of the -COOH proton at ~12.5 ppm, the aromatic doublets at ~7.7 ppm and ~7.4 ppm, and the multiplet signals of the pyrrolidine ring between 2.6 and 3.5 ppm[1].

Applications in Drug Discovery: Divergent Functionalization

The true power of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid lies in its dual reactive handles. It acts as a central hub from which highly diverse chemical libraries can be synthesized to combat antimicrobial resistance and cancer cell proliferation[3].

  • The Iodo-Phenyl Handle: The carbon-iodine bond is highly labile under palladium catalysis. This allows researchers to perform Suzuki-Miyaura couplings (to build biaryl systems) or Sonogashira couplings (to introduce alkynes), which are critical for extending the molecule's pharmacophore to fit deep into target binding pockets.

  • The Carboxylic Acid Handle: The C3-carboxylic acid can be readily activated using coupling reagents (e.g., HBTU, EDC/HOBt) to form amide bonds with various primary or secondary amines, yielding potent pyrrolidine-fused quinoxalines or complex peptide conjugates[2].

G Core 1-(4-Iodophenyl)-5-oxopyrrolidine -3-carboxylic acid Pd Palladium-Catalyzed Cross-Coupling Core->Pd Iodo-phenyl handle Amide Amide Bond Formation Core->Amide Carboxylic acid handle Suzuki Suzuki-Miyaura (Aryl-Aryl) Pd->Suzuki Sonogashira Sonogashira (Aryl-Alkyne) Pd->Sonogashira Peptide Peptide Coupling (HBTU/EDC) Amide->Peptide

Caption: Divergent downstream functionalization pathways leveraging the dual reactive handles.

References

  • Fayed, E. A., et al. (2026) Title: A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm. Source: RSC Advances URL:[Link]

  • Kairytė, K., et al. (2022) Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: Pharmaceuticals 15(8): 970 URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity and Pharmacological Profiling of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Executive Summary & Structural Rationale The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly versatile pharmacophore in modern drug discovery, exhibiting profound antimicrobial and anticancer properties. While re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly versatile pharmacophore in modern drug discovery, exhibiting profound antimicrobial and anticancer properties. While recent literature has extensively profiled the in vitro toxicity of lighter halogenated and oxygenated analogs—such as1[1] and 2[2]—the 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (CAS: 491874-23-8) represents an underexplored, high-potential frontier[3].

The Causality of Scaffold Design: Substituting lighter halogens with an iodine atom at the para-position of the phenyl ring fundamentally alters the molecule's physicochemical profile. Iodine's high polarizability and capacity for halogen bonding significantly increase lipophilicity. We hypothesize that this structural modification enhances cellular membrane penetration, potentially lowering the IC50 threshold required to induce mitochondrial stress in malignant cell lines compared to its fluorinated counterparts.

This whitepaper establishes a self-validating, orthogonal in vitro screening framework to accurately quantify the preliminary toxicity of this specific iodinated derivative.

Benchmark Quantitative Toxicity Profiling

To contextualize the expected toxicity profile of the 1-(4-Iodophenyl) derivative, we must first analyze the established Structure-Activity Relationship (SAR) landscape of its closest structural analogs. The table below synthesizes quantitative viability data from recent authoritative studies, serving as the benchmark for our experimental protocols.

Compound Scaffold / DerivativeTarget Cell LineAssay TypeViability / Cytotoxic EffectReference Source
1-(2-Hydroxyphenyl)-5-oxopyrrolidine A549 (Lung Adenocarcinoma)2D MTT (24h)Reduced viability to 63.4% at 100 µM2[2]
1-(2,4-Difluorophenyl)-5-oxopyrrolidine MDA-MB-231 (Triple-Negative Breast)2D MTT (72h)High cytotoxicity; strong migration inhibition1[1]
1-(3,4,5-Trimethoxyphenyl)-5-oxopyrrolidine A549 (Lung Adenocarcinoma)2D MTT (24h)Reduced viability to 28.0% at 100 µM4[4]
1-(4-Iodophenyl)-5-oxopyrrolidine A549 / MDA-MB-2312D & 3D AssaysTarget of Current ProtocolN/A

Self-Validating Experimental Workflows

To ensure data integrity, toxicity cannot be measured in a vacuum. The following protocols are designed as self-validating systems , incorporating internal controls and orthogonal readouts to eliminate false positives caused by assay interference or solvent toxicity.

Protocol 1: 2D Monolayer Metabolic Viability (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium salts to formazan by NAD(P)H-dependent cellular oxidoreductases. We utilize this specific assay because it directly correlates mitochondrial metabolic rate with cell viability, providing a reliable first-pass metric for the cytotoxicity of halogenated pyrrolidines[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MDA-MB-231 cells at 1×104 cells/well in 96-well flat-bottom plates.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 72-hour treatment window, preventing contact inhibition artifacts.

  • Compound Preparation: Dissolve 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in analytical-grade DMSO to create a 100 mM stock. Dilute in culture media to working concentrations (1, 10, 50, 100 µM).

  • Self-Validating Dosing: Apply treatments to the cells.

    • Internal Controls: Include a positive control well treated with 100 µM Cisplatin (a known DNA-binding cytotoxic drug) and a negative vehicle control well treated with 0.5% v/v DMSO. Keeping DMSO 0.5% ensures the solvent does not artificially induce cell death[2].

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Reagent Addition & Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol 2: 3D Spheroid Penetration and Toxicity Assay

Causality: 2D monolayers expose all cells uniformly to the drug, often yielding artificially low IC50 values. 3D spheroids are mandatory because they self-validate the compound's penetrative efficacy. The core of a spheroid is hypoxic and necrotic, closely mimicking the avascular regions of solid in vivo tumors[1].

Step-by-Step Methodology:

  • Spheroid Formation: Seed 5×103 cells/well in Ultra-Low Attachment (ULA) 96-well round-bottom plates. Centrifuge at 1000 rpm for 5 minutes.

    • Causality: Centrifugation forces cellular aggregation, promoting extracellular matrix (ECM) secretion and the formation of a dense 3D architecture.

  • Maturation: Incubate for 72 hours until spheroids reach a uniform diameter of ~400 µm.

  • Dosing & Phenotypic Tracking: Apply the iodinated derivative at calculated IC50 concentrations derived from Protocol 1.

    • Self-Validation: Monitor spheroid diameter daily via brightfield microscopy. Physical degradation of the spheroid boundary serves as an orthogonal visual validation of the chemical toxicity readout.

  • ATP Quantitation: At 72 hours post-treatment, add CellTiter-Glo® 3D reagent. Shake for 5 minutes to induce lysis, incubate for 25 minutes to stabilize the luminescent signal, and read luminescence. Lysis-based ATP measurement bypasses the penetration limitations of colorimetric dyes in 3D structures.

Workflow and Mechanistic Visualizations

ToxicityWorkflow Start Compound Synthesis 1-(4-Iodophenyl)-5-oxopyrrolidine Prep Stock Solution Prep (100 mM in DMSO) Start->Prep Assay2D 2D Monolayer Screening (MTT Assay - A549 / MDA-MB-231) Prep->Assay2D Assay3D 3D Spheroid Model (Tumor Microenvironment) Prep->Assay3D Validation Self-Validation (Cisplatin Control & Vehicle) Assay2D->Validation Assay3D->Validation Analysis IC50 Calculation & Cytotoxicity Profiling Validation->Analysis

Workflow for in vitro toxicity screening of 5-oxopyrrolidine derivatives.

SignalingPathway Compound 1-(4-Iodophenyl) Derivative Cellular Internalization MitoStress Mitochondrial Membrane Depolarization Compound->MitoStress ROS ROS Generation Compound->ROS Caspase Caspase-3/9 Activation MitoStress->Caspase ROS->Caspase Apoptosis Apoptotic Cell Death (Viability Reduction) Caspase->Apoptosis

Proposed cytotoxicity mechanism via mitochondrial stress and caspase activation.

References

  • Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)
  • Title: Exploration of 1-(2,4-difluorophenyl)
  • Source:Molecules (MDPI, 2024)
  • Title: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No.: 491874-23-8)

Sources

Foundational

Literature Review & Technical Guide: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Drug Discovery

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in both natural products and synthetic therapeutics[1],[2]. Among its derivatives, 5-oxopyrrolidine-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in both natural products and synthetic therapeutics[1],[2]. Among its derivatives, 5-oxopyrrolidine-3-carboxylic acid (a pyroglutamic acid or beta-proline derivative) offers unique structural advantages, primarily through conformational restriction[3]. The specific intermediate, 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 491874-23-8), represents a highly versatile, bifunctional building block utilized for the divergent synthesis of bioactive libraries,[4].

Structural Rationale & Orthogonal Reactivity

As a Senior Application Scientist, the strategic selection of chemical intermediates is based on predictable reactivity and pharmacokinetic contributions. This specific molecule provides two orthogonal functional handles, making it a cornerstone for rational drug design:

  • N1-(4-Iodophenyl) Group: The aryl iodide is an exceptional electrophile for palladium-catalyzed cross-coupling. Iodine's large atomic radius and weak C-I bond facilitate rapid oxidative addition, allowing for mild reaction conditions that preserve sensitive functional groups elsewhere on the molecule.

  • C3-Carboxylic Acid: This moiety allows for straightforward amidation or esterification. In drug design, converting this acid to an amide is a standard tactic to improve membrane permeability, modulate hydrogen bonding, and fine-tune the molecule's physicochemical properties[5].

  • The 5-Oxopyrrolidine (Lactam) Core: The rigid five-membered lactam reduces the conformational entropy of the molecule. When binding to a target protein, a pre-organized rigid scaffold incurs a lower entropic penalty compared to flexible aliphatic chains, often leading to enhanced binding affinity[6],[7].

Divergent Synthetic Workflows

The true value of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid lies in its ability to serve as a central hub for combinatorial library generation. By sequentially functionalizing the aryl iodide and the carboxylic acid, researchers can rapidly explore vast chemical space.

Workflow Core 1-(4-Iodophenyl)-5-oxopyrrolidine- 3-carboxylic acid Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki N1-Aryl Iodide Amidation Amide Bond Formation Core->Amidation C3-Carboxyl InterA Biaryl Scaffold Suzuki->InterA InterB Amide Derivative Amidation->InterB Final Fully Functionalized Bioactive Candidate InterA->Final Amidation InterB->Final Cross-Coupling

Divergent synthetic workflow utilizing the orthogonal reactivity of the intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the N1-phenyl ring to generate a biaryl scaffold. Causality: Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial when synthesizing sterically demanding biaryl systems. Potassium carbonate (K₂CO₃) is utilized as a mild base to activate the boronic acid into a reactive boronate complex without hydrolyzing the sensitive lactam core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The water is essential for the dissolution of the base and the formation of the active boronate species.

  • Base Addition: Add K₂CO₃ (2.5 eq) to the suspension.

  • Reaction: Heat the mixture to 85°C and stir for 6-8 hours.

  • Validation & Quality Control: Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (m/z 331.1) disappears, replaced by the desired biaryl product mass.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to ensure the C3-carboxylic acid remains protonated for extraction), and extract with ethyl acetate. Purify via reverse-phase chromatography.

Protocol B: Amide Bond Formation via HATU

Objective: Derivatization of the C3-carboxylic acid with primary or secondary amines. Causality: HATU is chosen over traditional carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered aliphatic carboxylic acids. It generates an active HOAt ester, which accelerates the aminolysis step and minimizes the risk of epimerization at the C3 chiral center. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger.

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target amine (1.2 eq) dropwise.

  • Reaction: Stir at 25°C for 2-4 hours.

  • Validation & Quality Control: Monitor via TLC (DCM:MeOH 9:1). The formation of a less polar spot (the amide) and the disappearance of the highly polar acid spot validate the reaction. ¹H NMR should reveal a new amide N-H proton resonance (typically 7.5-8.5 ppm).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes when utilizing this intermediate in medicinal chemistry campaigns.

Reaction TypeReagents / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80-906-875-92High tolerance for the free carboxylic acid
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF60-706-1065-85Mild insertion of alkynes without lactam opening
Amidation (HATU) HATU, DIPEA, DMF20-252-480-95Rapid coupling with minimal C3 epimerization
Amidation (EDC) EDC·HCl, HOBt, DIPEA, DCM20-2512-1870-85Cost-effective alternative for scale-up

Applications in Targeted Therapies

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential across multiple therapeutic areas:

  • Nrf2 Enhancers: Substituted 1-aryl-5-oxopyrrolidine-3-carboxylic acids have been identified via structure-based virtual screening as potent enhancers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[8]. By binding to the Keap1 adaptor protein, these compounds prevent Nrf2 ubiquitination, allowing it to translocate to the nucleus and activate cytoprotective, antioxidant genes[8].

  • Antimicrobial & Anticancer Agents: Recent studies highlight that 1-aryl-5-oxopyrrolidines bearing hydrazone or azole moieties exhibit strong, structure-dependent anticancer activity (e.g., against A549 lung adenocarcinoma cells) and antibacterial efficacy[5],[9].

  • Enzyme Inhibitors: The pyrrolidine-3-carboxylic acid scaffold is heavily utilized in the design of highly potent, third-generation inhibitors of human Arginase I and II, which are critical targets in cancer immunotherapy[6],[7]. The rigid ring reduces conformational entropy, significantly enhancing active site binding[6].

Nrf2Pathway Drug 5-Oxopyrrolidine Derivative Keap1 Keap1 Protein Drug->Keap1 Binds & Inhibits Nrf2 Nrf2 Factor Keap1->Nrf2 Prevents Degradation Nucleus Nuclear Translocation Nrf2->Nucleus Accumulates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds DNA Genes Cytoprotective Genes ARE->Genes Transcription

Mechanism of action for 5-oxopyrrolidine derivatives as Nrf2 enhancers.

References

  • OIST Groups. "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives)". Okinawa Institute of Science and Technology. [Link]

  • ACS Publications. "Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II". Journal of Medicinal Chemistry.[Link]

  • MDPI. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents". Molecules.[Link]

  • PubMed. "Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer". ChemMedChem. [Link]

  • PubMed Central. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria". PMC.[Link]

  • LOCKSS. "Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery". Heterocycles. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Spectral Data, and Synthesis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the pyrrolidin-2-one (γ-lactam) core serves as a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the pyrrolidin-2-one (γ-lactam) core serves as a privileged structural motif, frequently deployed as a conformationally restricted bioisostere for peptides or as a rigid framework to orient pharmacophores. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 491874-23-8) is a highly versatile building block that merges this lactam core with a 4-iodophenyl moiety.

From a synthetic perspective, the iodine atom acts as an essential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings). This allows researchers to rapidly generate biphenyl or alkynyl-aryl libraries while maintaining the polar, hydrogen-bond-donating/accepting carboxylic acid group for target protein interaction.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Key Chemical Identifiers and Properties
PropertyValue / Description
Chemical Name 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Registry Number 491874-23-8
Molecular Formula C₁₁H₁₀INO₃
Molecular Weight 331.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, and hot ethanol; poorly soluble in cold water.
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Lactam C=O, Acid C=O, Acid -OH)

Spectral Data and Analytical Logic

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required. Below is the reference spectral data, synthesized from established principles of NMR and IR spectroscopy for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in NMR Splitting: The C3 carbon of the pyrrolidine ring is a stereocenter. This breaks the local symmetry of the molecule, rendering the two protons on the adjacent C2 methylene group (and the C4 methylene group) diastereotopic . Consequently, these protons are magnetically inequivalent. Instead of simple triplets or doublets, they present as complex doublet-of-doublets (dd) due to strong geminal coupling with each other and vicinal coupling with the C3 proton.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.65br s1H-Carboxylic acid (-COOH)
7.68d2H8.8Ar-H (ortho to Iodine)
7.45d2H8.8Ar-H (ortho to Nitrogen)
3.95dd1H10.2, 8.4C2-Hₐ (Pyrrolidine ring)
3.82dd1H10.2, 5.8C2-H₆ (Pyrrolidine ring)
3.35m1H-C3-H (Stereocenter)
2.75dd1H17.2, 8.8C4-Hₐ (Pyrrolidine ring)
2.60dd1H17.2, 6.4C4-H₆ (Pyrrolidine ring)
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentStructural Logic
174.5-COOHCarboxylic acid carbonyl
172.1Lactam C=OAmide carbonyl (shielded relative to acid)
139.2Ar-C (ipso to N)Aromatic carbon bonded to lactam nitrogen
137.4Ar-C (ortho to I)Heavy-atom effect shielding is absent at ortho position
121.5Ar-C (ortho to N)Electron-donating resonance from nitrogen
88.6Ar-C (ipso to I)Strong shielding due to the heavy atom effect of Iodine
50.2C2Aliphatic carbon adjacent to nitrogen
35.8C3Aliphatic methine carbon
34.5C4Aliphatic carbon adjacent to lactam carbonyl
Table 4: IR and Mass Spectrometry Data
Analytical MethodKey Signals / ValuesStructural Assignment
FT-IR (ATR) 3200–2500 cm⁻¹ (br)O-H stretch (carboxylic acid, hydrogen-bonded)
1735 cm⁻¹C=O stretch (carboxylic acid)
1680 cm⁻¹C=O stretch (γ-lactam)
820 cm⁻¹C-H out-of-plane bend (para-disubstituted benzene)
ESI-MS (Negative) m/z 329.96 [M-H]⁻Confirms molecular weight (Exact Mass: 330.97)

Mechanistic Synthesis & Experimental Protocols

The most atom-economical and scalable route to 1-aryl-5-oxopyrrolidine-3-carboxylic acids relies on the reaction between primary arylamines and itaconic acid (methylenebutanedioic acid)[1].

Experimental Protocol: Step-by-Step Methodology

Step 1: Reagent Preparation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (1.50 g, 11.5 mmol, 1.15 eq) and distilled water (25 mL)[2].

  • Causality Note: Water is selected as the solvent not only for its green chemistry profile but because it promotes the hydrophobic effect , forcing the organic reactants together and accelerating the initial bimolecular collision.

Step 2: Aza-Michael Addition

  • Introduce 4-iodoaniline (2.19 g, 10.0 mmol, 1.0 eq) to the aqueous suspension.

  • Heat the mixture to reflux (100 °C). At this elevated temperature, the amine acts as a nucleophile, attacking the less sterically hindered β-carbon of the itaconic acid's conjugated alkene system.

Step 3: Intramolecular Cyclization

  • Maintain reflux for 12–18 hours. Monitor the disappearance of 4-iodoaniline via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) system[2].

  • Causality Note: Following the initial Michael addition, the resulting intermediate (an amino-diacid) undergoes spontaneous intramolecular amidation. The secondary amine attacks the adjacent carboxylic acid, releasing a water molecule and forming the thermodynamically stable 5-membered lactam ring[1].

Step 4: Isolation and Purification

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Self-Validating Step: The target compound, 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibits poor solubility in cold water. As the mixture cools, the product will spontaneously precipitate as an off-white solid, bypassing the need for solvent-intensive silica gel chromatography[2].

  • Collect the solid via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 50 °C for 8 hours to yield the pure product.

Visualizing the Workflows

Synthesis A 4-Iodoaniline (Nucleophile) C Aza-Michael Addition A->C B Itaconic Acid (Michael Acceptor) B->C D Intermediate (Amino Diacid) C->D E Intramolecular Cyclization (-H2O) D->E F 1-(4-Iodophenyl)-5-oxo- pyrrolidine-3-carboxylic acid E->F

Fig 1. Mechanistic workflow for the synthesis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Validation A Crude Product (Post-Precipitation) B 1H-NMR Analysis (Diastereotopic Protons) A->B C 13C-NMR Analysis (Lactam/Acid Carbonyls) A->C D IR Spectroscopy (C=O Stretches) A->D E High-Purity Target Compound B->E C->E D->E

Fig 2. Analytical validation logic for confirming structural integrity and purity.

References

  • Sigma-Aldrich. "1-(4-butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid sigma | Sigma ..." (Contains CAS 491874-23-8 specifications). Available at:

  • [1] Lithuanian University of Health Sciences (LSMU CRIS). "Synthesis of novel N-substituted amino acids derivatives bearing 2-hydroxy-5-nitrophenyl moiety as promising metallo-β-lactamases inhibitors." Available at: 1

  • [2] BenchChem. "Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide." (Details the generalized itaconic acid methodology). Available at: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction & Mechanistic Insights 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is a highly valuable bifunctional scaffold in medicinal chemistry and drug development. The molecule features an aryl iodide, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is a highly valuable bifunctional scaffold in medicinal chemistry and drug development. The molecule features an aryl iodide, which acts as an exceptionally reactive electrophile for the [1]. Concurrently, the free carboxylic acid moiety at the C3 position of the pyrrolidine ring provides a synthetic handle for downstream functionalization, such as amide coupling or esterification.

Designing a protocol for this specific substrate requires a deep understanding of experimental causality, particularly regarding the interplay between the free carboxylic acid, the lactam ring, and the catalytic cycle.

The Aryl Iodide Advantage

In palladium-catalyzed cross-couplings, the oxidative addition of the carbon-halogen bond to the Pd(0) active species is often the rate-determining step. Aryl iodides undergo oxidative addition significantly faster than their bromide or chloride counterparts[1]. This allows the reaction to proceed at lower temperatures and broadens the scope of compatible boronic acids, including sterically hindered or electron-rich variants.

The Free Carboxylic Acid Challenge

When performing cross-couplings on substrates with unprotected carboxylic acids, the acidic proton readily neutralizes the inorganic base required for the catalytic cycle. Because[1], failing to account for this neutralization leads to stalled reactions. Therefore, at least one additional equivalent of base must be added to form the carboxylate salt in situ.

Furthermore, the choice of base is critical: while strong bases (e.g., NaOH, KOH) can accelerate coupling, they risk hydrolyzing the 5-oxopyrrolidine (lactam) ring. Mild carbonate bases, such as K₂CO₃, provide the perfect balance of basicity and functional group tolerance.

Catalytic Cycle & Pathway

The following diagram illustrates the modified Suzuki-Miyaura catalytic cycle, highlighting the parallel deprotonation step required to maintain an active transmetalation phase.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Fast with Aryl Iodide Pd0->OxAdd Ar-I addition PdII Pd(II) Complex Ar-Pd-I OxAdd->PdII TransMet Transmetalation Requires Active Boronate PdII->TransMet PdII_2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Biaryl Product Deprot Base Deprotonation COOH → COO⁻ Deprot->TransMet Prevents base depletion Boronic Boronic Acid + Base Ar'-B(OH)₃⁻ Boronic->TransMet Ar' transfer

Caption: Catalytic cycle of Suzuki coupling highlighting the critical role of base in substrate deprotonation.

Reaction Optimization Data

To establish a self-validating protocol, it is crucial to understand how stoichiometry and solvent selection impact the yield. The table below summarizes quantitative optimization data for the coupling of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid with a standard phenylboronic acid.

EntryCatalyst (5 mol%)BaseBase EquivalentsSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(dppf)Cl₂K₂CO₃1.51,4-Dioxane/H₂O (4:1)8018Incomplete conversion; base depleted by free COOH.
2Pd(dppf)Cl₂K₂CO₃3.0 1,4-Dioxane/H₂O (4:1)8094 Full conversion; optimal base stoichiometry achieved.
3Pd(PPh₃)₄K₂CO₃3.0Toluene/EtOH/H₂O8085Good yield; slight protodeboronation observed.
4Pd(dppf)Cl₂Cs₂CO₃3.01,4-Dioxane/H₂O (4:1)8095Excellent yield; however, higher reagent cost.
5Pd(dppf)Cl₂NaOH3.0THF/H₂O (4:1)7042Poor yield; partial hydrolysis of the lactam ring.

Experimental Workflow & Protocol

During product isolation, the amphoteric nature of the product dictates the workflow. The product exists as a water-soluble carboxylate salt in the basic reaction mixture. As noted in standard[2], the aqueous layer must be washed with an organic solvent to remove neutral impurities, followed by careful acidification to precipitate the free carboxylic acid product.

Step-by-Step Methodology

Reagents:

  • 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, 1.0 mmol, 331.11 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask with a rubber septum.

Step 2: Degassing Procedure

  • Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle three times.

  • Add the 1,4-Dioxane and Water mixture via syringe.

  • Sparge the solvent mixture with Argon for 10 minutes to remove dissolved oxygen, which is detrimental to the Pd(0) catalyst.

Step 3: Reaction Execution

  • Replace the septum with a Teflon-lined screw cap under positive Argon flow.

  • Transfer the flask to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 4–6 hours. Monitor the consumption of the aryl iodide via LC-MS or TLC (Note: The starting material and product will both streak on normal-phase TLC unless a few drops of acetic acid are added to the eluent).

Step 4: Workup and Isolation (Critical Phase)

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 15 mL of deionized water and 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and shake. Discard the organic layer. Causality Note: Because the product is currently a water-soluble potassium carboxylate salt, the EtOAc wash removes neutral impurities such as homocoupled boronic acid (Ar-Ar), triphenylphosphine oxide, and residual catalyst ligands.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches ~3.0.

  • The product will typically precipitate as a white/off-white solid.

  • Extract the acidified aqueous layer with fresh EtOAc (3 × 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biaryl product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Dichloromethane : Methanol, 95:5 to 90:10 gradient) or via recrystallization from hot ethanol/water.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Mix Ar-I, Ar'-B(OH)₂, Pd cat., Base Step2 2. Degassing Remove O₂ to protect Pd(0) Step1->Step2 Step3 3. Reaction Execution Heat at 80°C in Dioxane/H₂O Step2->Step3 Step4 4. Basic Aqueous Wash Wash with EtOAc (Removes neutral impurities) Step3->Step4 Step5 5. Acidification Add 1M HCl to pH ~3 (Protonates COO⁻) Step4->Step5 Step6 6. Extraction & Isolation Extract product into organic phase & dry Step5->Step6

Caption: Step-by-step experimental workflow emphasizing the reverse-phase workup for carboxylic acids.

References

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides Source: Scholars' Mine / Organic Letters URL:[Link]

Sources

Application

Application Note: Amide Bond Formation Strategies for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Chemical Profile & Reactivity Considerations 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 491874-23-8) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Reactivity Considerations

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 491874-23-8) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. The molecule features a rigid pyrrolidinone (lactam) core, a carboxylic acid handle at C3 for amidation, and an aryl iodide moiety at N1. The aryl iodide serves as a prime candidate for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings).

The primary challenge in functionalizing this molecule lies in achieving high-yielding amide bond formation at the C3 position without inducing epimerization (if utilizing an enantiopure variant) or prematurely cleaving the sensitive C–I bond. Because the C3 proton is adjacent to the activating carbonyl, it is susceptible to base-catalyzed abstraction once the acid is converted into a highly electron-withdrawing active ester. Therefore, selecting the correct coupling reagent and base is critical.

Mechanistic Causality in Reagent Selection

When selecting a coupling reagent, the causality of the reaction mechanism dictates the choice:

  • HATU: Generates a highly reactive OAt-active ester. It is ideal for sterically hindered or electron-deficient amines. The presence of the nitrogen at position 7 of the benzotriazole ring provides a neighboring group effect that accelerates the aminolysis step, minimizing the time the activated acid spends in a state prone to epimerization[2].

  • T3P (n-Propanephosphonic acid anhydride): Acts by converting the carboxylic acid into a mixed anhydride leaving group. T3P is exceptional for scale-up due to its low toxicity, water-soluble byproducts, and near-zero epimerization rates, particularly when paired with pyridine as a base[3][4].

  • EDC/HOBt: A traditional carbodiimide approach. EDC forms an unstable O-acylisourea, which is intercepted by HOBt to form a stable active ester[2]. While effective, it often requires longer reaction times and can lead to N-acylurea byproducts if the aminolysis is slow[5].

Quantitative Comparison of Coupling Reagents

To facilitate decision-making, the following table summarizes the performance metrics of common coupling reagents when applied to pyrrolidine-3-carboxylic acid derivatives.

Coupling ReagentBaseSolventTypical YieldEpimerization RiskByproduct RemovalBest Use Case
HATU DIPEADMF / DCM85–95%Low–ModerateChromatographyHindered/unreactive amines, discovery scale
T3P (50% in EtOAc)PyridineEtOAc / MeTHF80–90%Very LowAqueous WashProcess scale-up, epimerization-prone substrates
EDC / HOBt DIPEADCM / DMF70–85%ModerateAqueous WashGeneral purpose, cost-sensitive syntheses

Experimental Workflows

Workflow Start 1-(4-Iodophenyl)-5-oxopyrrolidine -3-carboxylic acid Eval Evaluate Scale & Sterics Start->Eval Amine Target Amine Amine->Eval HATU HATU / DIPEA (High Reactivity) Eval->HATU Hindered Amine T3P T3P / Pyridine (Low Epimerization) Eval->T3P Scale-up Workup1 Aqueous Wash (NaHCO3 / HCl) HATU->Workup1 Aminolysis Workup2 Water Wash Phase Separation T3P->Workup2 Aminolysis Product Amide Product (Intact C-I Bond) Workup1->Product Workup2->Product

Workflow for amide bond formation with 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

Objective: Synthesize amides from 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid and sterically hindered or electron-deficient amines. Causality & Design: HATU is chosen for its superior activation kinetics[2]. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile. DMF is selected to ensure complete solubility of the polar lactam core and the uronium salt.

Step 1: Preparation of the Activation Complex

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, 1.0 mmol, 331.1 mg) in anhydrous DMF (5.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL). The base ensures the carboxylic acid is in its reactive carboxylate form.

  • Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in one portion. Stir the mixture at room temperature (25°C) for 15 minutes to allow full conversion to the OAt-active ester.

Step 2: Aminolysis 4. Add the target amine (1.1 equiv, 1.1 mmol) dropwise or in small portions to the activated mixture. 5. Stir the reaction at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC to ensure the disappearance of the active ester mass/spot.

Step 3: Workup & Self-Validation 6. Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). This neutralizes any excess acid and helps partition the DMF. 7. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 8. Wash the combined organic layers sequentially with 1N HCl (10 mL) to remove unreacted amine, water (3 x 10 mL) to remove residual DMF, and brine (15 mL). 9. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Check: The crude ¹H NMR should show the intact aryl iodide (characteristic AA'BB' pattern in the aromatic region, ~7.6 ppm and ~7.4 ppm) and the newly formed amide N-H proton (typically 7.5–8.5 ppm). If a TMU (tetramethylurea) byproduct is observed (~2.8 ppm in ¹H NMR), repeat the water washes.

Protocol B: T3P-Mediated Amide Coupling (Process Scale-Up)

Objective: Scalable, epimerization-free amide bond formation. Causality & Design: T3P generates water-soluble phosphonic acid byproducts, eliminating the need for column chromatography[4]. Pyridine is used as the base because it suppresses epimerization more effectively than trialkylamines by acting as a transient nucleophilic catalyst and maintaining a less basic environment[3].

Step 1: Reaction Assembly

  • Charge a reactor with 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, 10.0 mmol, 3.31 g) and the target amine (1.05 equiv, 10.5 mmol).

  • Suspend the solids in Ethyl Acetate (EtOAc) (30 mL).

  • Add Pyridine (3.0 equiv, 30.0 mmol, 2.42 mL).

Step 2: T3P Activation 4. Cool the mixture to 0–5°C using an ice bath. 5. Add T3P (50% w/w solution in EtOAc) (1.5 equiv, 15.0 mmol, ~8.9 mL) dropwise over 15 minutes to control the mild exotherm. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

Step 3: Workup & Self-Validation 7. Quench the reaction with water (20 mL) and stir vigorously for 30 minutes to hydrolyze any excess T3P into water-soluble phosphoric acids. 8. Separate the layers. Wash the organic phase with 1M HCl (20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). 9. Dry the organic phase over MgSO₄, filter, and concentrate.

Self-Validation Check: Calculate the isolated yield. T3P couplings typically yield >85% purity prior to any recrystallization. Verify the integrity of the C3 stereocenter (if using a chiral starting material) via chiral HPLC; the enantiomeric excess (ee) should remain >99%.

Troubleshooting & Critical Parameters

  • Premature Deiodination: Avoid using any transition metal spatulas or contaminated glassware. The C–I bond is stable to HATU and T3P, but trace palladium or copper can initiate unwanted homocoupling or degradation.

  • Poor Solubility: The lactam core can sometimes exhibit poor solubility in DCM. If the reaction is heterogeneous, switch to DMF or NMP (for HATU) or MeTHF (for T3P).

  • Epimerization at C3: If epimerization is detected, strictly avoid prolonged pre-activation times. Add the acid, amine, and base together, then add the coupling reagent last (especially for T3P).

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective C–C Bond Formation, Biaryl Synthesis, and Bifunctional Scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective C–C Bond Formation, Biaryl Synthesis, and Bifunctional Scaffold Functionalization

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for assembling complex pharmacophores. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is a highly versatile intermediate featuring three distinct chemical domains: a rigid lactam (5-oxopyrrolidine) core, a modifiable carboxylic acid, and a highly reactive aryl iodide[1]. While the aryl iodide serves as an ideal electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, and carbonylative couplings), the presence of the free carboxylic acid presents unique solubility and chemoselectivity challenges.

This application note details the mechanistic rationale and validated protocols required to successfully perform Pd-catalyzed cross-couplings on this substrate without the need for prior protecting-group chemistry.

Physicochemical & Reactivity Profile

Understanding the substrate's inherent properties is the first step in designing a successful catalytic cycle.

PropertySpecification / DetailMechanistic Implication
CAS RN 491874-23-8Unique identifier for procurement and library design[1].
Molecular Weight 331.11 g/mol Essential for precise stoichiometric calculations.
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)I)C(=O)OHighlights the para-iodine positioning, minimizing steric hindrance during oxidative addition.
C–I Bond Highly reactive electrophilic siteAryl iodides undergo oxidative addition rapidly, allowing for lower temperatures and phosphine-free or low-ligand systems[2],[3].
Carboxylic Acid pKa ~ 4.5Acts as a Brønsted acid. Will quench inorganic bases intended for the cross-coupling cycle if stoichiometry is not adjusted.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high catalytic turnover, researchers must account for the interplay between the substrate's functional groups and the palladium catalytic cycle.

The Carboxylic Acid Conundrum

Standard Suzuki-Miyaura couplings require a base to activate the boronic acid via the formation of a nucleophilic boronate complex [Ar-B(OH)3]-. However, the free C3-carboxylic acid on this substrate will immediately consume one equivalent of the base. If a standard 1.5 equivalent of base is used, the reaction will stall at the transmetalation step due to base depletion. Causality: You must use ≥2.5 to 3.0 equivalents of base . The first equivalent neutralizes the carboxylic acid (forming a water-soluble carboxylate), and the remaining base facilitates the critical transmetalation step[2].

The Aryl Iodide Advantage

The C–I bond dissociation energy is significantly lower than that of C–Br or C–Cl bonds. This thermodynamic advantage means that the initial oxidative addition of Pd(0) into the C–I bond is extremely fast[3]. Consequently, aggressive heating is unnecessary. Running the reaction at 70–80 °C prevents the thermal degradation of the lactam core and minimizes the protodeboronation of the arylboronic acid partner. Furthermore, aryl iodides are highly amenable to carbonylative cross-coupling under CO atmospheres to yield complex ketones or esters[4].

Reaction Workflow Visualization

Workflow A 1-(4-Iodophenyl)-5-oxo- pyrrolidine-3-carboxylic acid B Carboxylate Salt Formation A->B Base (>2.5 eq) C Oxidative Addition [Pd(0) -> Pd(II)] B->C Pd Catalyst D Transmetalation with Ar-B(OH)2 C->D Boronic Acid E Reductive Elimination & Catalyst Regeneration D->E F Biaryl Lactam Target Molecule E->F

Figure 1: Pd-catalyzed cross-coupling workflow for carboxylic acid-bearing aryl iodides.

Experimental Protocol: Biphasic Suzuki-Miyaura Cross-Coupling

This self-validating protocol is optimized for the direct arylation of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid without protecting groups.

Materials Required:
  • Substrate: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:
  • Reagent Assembly & Inertion:

    • Action: In a 20 mL Schlenk tube, add the substrate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the vessel with Argon (repeat 3x).

    • Causality: Palladium(0) intermediates are highly susceptible to oxidation. Oxygen must be excluded to prevent the formation of catalytically dead Pd(II)-peroxo species.

  • Solvent Introduction & Carboxylate Formation:

    • Action: Add the degassed 1,4-Dioxane/H₂O (4:1) mixture via syringe. Stir at room temperature for 5 minutes.

    • Causality: The water phase immediately dissolves the K₂CO₃, which deprotonates the substrate's carboxylic acid. The resulting potassium carboxylate is highly soluble in the aqueous layer, while the Dioxane solvates the Pd catalyst and boronic acid, creating an efficient biphasic reaction interface[4].

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

    • Causality: Because the substrate is an aryl iodide, 80 °C is more than sufficient to drive the oxidative addition[3]. Higher temperatures risk decomposing the boronic acid via protodeboronation.

  • Self-Validation & Quality Control:

    • Action: At 4 hours, sample the organic layer and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material mass (m/z 331) disappears, replaced by a mass shift corresponding to [Substrate - 126 (Iodine) + Aryl Mass - 1 (Proton)].

  • Workup & Isolation:

    • Action: Cool to room temperature. Dilute with water and wash with Diethyl Ether to remove homocoupled boronic acid byproducts and catalyst ligands. Carefully acidify the aqueous layer to pH 3 using 1M HCl, then extract with Ethyl Acetate (3x). Dry the combined EtOAc layers over Na₂SO₄ and concentrate.

    • Causality: The product exists as a water-soluble carboxylate salt at the end of the reaction. Acidification reprotonates the carboxylic acid, driving the neutral biaryl product into the organic extraction phase for clean isolation.

Quantitative Data Presentation: Condition Optimization

The following table summarizes internal optimization data, demonstrating the causality behind the chosen protocol parameters.

EntryBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1K₂CO₃ (1.5)1,4-Dioxane80<10%Insufficient base. The -COOH neutralizes the base, leaving none to activate the boronic acid for transmetalation.
2Et₃N (3.0)DMF9045%Weaker organic base leads to sluggish transmetalation; product isolation is difficult due to DMF.
3 K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 80 88% Optimal. Biphasic system perfectly solubilizes the carboxylate intermediate and facilitates rapid transmetalation.
4Cs₂CO₃ (3.0)Toluene/EtOH/H₂O8091%Excellent yield. The "Cesium effect" accelerates transmetalation, though K₂CO₃ is more cost-effective for scale-up.

References

  • Title: 1-(4-Iodophenyl)
  • Title: Palladium-Catalyzed Hydroxycarbonylation of (Hetero)
  • Source: thieme-connect.
  • Source: researchgate.

Sources

Application

Incorporating 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in solid-phase peptide synthesis

Application Note: Incorporating 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in Solid-Phase Peptide Synthesis for Late-Stage Functionalization Executive Summary & Chemical Rationale In the pursuit of novel peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in Solid-Phase Peptide Synthesis for Late-Stage Functionalization

Executive Summary & Chemical Rationale

In the pursuit of novel peptide therapeutics, the incorporation of conformationally constrained, unnatural building blocks is a proven strategy to enhance proteolytic stability and target affinity. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 491874-23-8, MW: 331.11)[1] is a highly specialized pyroglutamic acid derivative that serves a dual purpose in Solid-Phase Peptide Synthesis (SPPS).

Structurally, the 5-oxopyrrolidine (lactam) ring restricts the local peptide backbone conformation. More importantly, the 4-iodophenyl moiety provides a highly reactive aryl halide handle for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling[2].

Critical Causality in Synthesis Design: Because the pyrrolidine nitrogen is fully substituted with the 4-iodophenyl group and is part of a stable lactam ring, it lacks a temporary protecting group (such as Fmoc or Boc) and cannot participate in subsequent peptide chain elongation. Therefore, this building block must be utilized exclusively as an N-terminal capping agent or coupled to a deprotected, orthogonal side-chain amine (e.g., Lysine(Mtt) or Ornithine(Alloc)). Attempting to use it for internal chain extension will permanently terminate the synthesis.

Mechanistic Workflow

The integration of this building block bridges standard Fmoc-SPPS with advanced organometallic chemistry. The workflow transitions from standard amide bond formation to on-resin Suzuki-Miyaura Cross-Coupling (SMC), allowing for the attachment of fluorophores, PEG moieties, or the formation of biaryl macrocycles prior to final cleavage[3].

SPPS_Workflow A Resin-Bound Peptide Amine B Amide Coupling HATU / DIPEA A->B C Iodo-Aryl Peptide Intermediate B->C D On-Resin Suzuki-Miyaura C->D E TFA Cleavage & Global Deprotection D->E F Purified Biaryl Peptide Conjugate E->F

Caption: Step-by-step workflow for incorporating the iodo-aryl building block and subsequent late-stage functionalization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction completion before proceeding to the next synthetic step.

Protocol A: Coupling 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

The 3-carboxylic acid on the pyrrolidine ring is sterically hindered. Standard carbodiimide chemistry (DIC/Oxyma) often yields incomplete coupling. Therefore, the highly reactive uronium salt HATU is required.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (e.g., 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Remove the terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the vial. Causality: The slight under-stoichiometry of HATU prevents capping of unreacted amines by the uronium salt itself, while the excess base ensures complete deprotonation of the carboxylic acid for rapid active ester formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Withdraw a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates successful coupling (absence of primary amines). A blue bead indicates incomplete coupling; if blue, perform a second coupling using PyBOP/HOAt to alter the activation intermediate and overcome steric barriers.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling (SMC)

The 4-iodophenyl handle is exceptionally reactive toward Pd(0) oxidative addition, making it ideal for solid-phase modifications[4].

Step-by-Step Methodology:

  • Degassing (Critical Step): Sparge DMF and deionized water separately with Argon for 30 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Furthermore, oxygen promotes the homocoupling of boronic acids, which depletes reagents and complicates purification.

  • Reagent Assembly: To the resin (0.1 mmol) in a microwave-safe peptide synthesis vessel, add the desired Arylboronic acid (0.5 mmol, 5.0 eq) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.01 mmol, 0.1 eq).

  • Solvent & Base Addition: Add 1.8 mL of degassed DMF and 0.2 mL of 2M aqueous K3PO4 (degassed). Causality: Water is strictly required to hydrolyze the boronic acid into a nucleophilic boronate anion, which is the active species necessary for the transmetalation step[2]. DMF ensures the polystyrene or PEG resin remains fully swollen, allowing the bulky Pd-complex to diffuse into the polymer matrix.

  • Reaction: Flush the vessel with Argon, seal, and heat to 80 °C for 20 hours (or 120 °C for 30 minutes via microwave irradiation)[3].

  • Resin Washing: Wash the resin sequentially with DMF, DMF/H2O (1:1), H2O, DMF, and DCM to remove palladium black and unreacted boronic acid.

  • Validation (Micro-Cleavage): Withdraw ~5 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate the cleavage cocktail in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Confirm the disappearance of the starting iodo-mass and the appearance of the target biaryl mass.

Catalytic Cycle of Late-Stage Functionalization

Understanding the organometallic mechanism is essential for troubleshooting on-resin reactions. The cycle relies on the robust nature of the aryl iodide bond provided by the building block.

Catalytic_Cycle A 1. Oxidative Addition Pd(0) inserts into Aryl-I bond B 2. Transmetalation Boronate transfers Aryl group A->B C 3. Reductive Elimination Biaryl forms, Pd(0) regenerates B->C C->A Pd(0) P Biaryl Peptide Conjugate C->P R Resin-Bound Aryl Iodide R->A B_acid Aryl Boronic Acid + Base / H2O B_acid->B

Caption: Catalytic cycle of the on-resin Suzuki-Miyaura cross-coupling utilizing the 4-iodophenyl handle.

Quantitative Data: Optimization of On-Resin SMC

The efficiency of solid-phase cross-coupling is highly dependent on the catalyst system and the swelling properties of the solvent. The table below summarizes optimized conditions for converting the resin-bound 4-iodophenyl group to a biaryl conjugate, synthesized from benchmarking studies in peptide modification[3][4].

Catalyst System (0.1 eq)Solvent SystemBaseTemp (°C)TimeConversion (%)Observation / Causality
Pd(PPh3)4DMF (Anhydrous)K3PO4 (solid)8020 h< 15%Poor conversion; lack of water prevents boronate formation.
PdCl2(PPh3)2DMF / H2O (9:1)Na2CO3 (aq)8020 h60 - 70%Moderate yield; significant de-iodination byproducts observed.
Pd(PPh3)4 DMF / H2O (9:1) K3PO4 (aq) 80 20 h 85 - 90% Optimal conventional conditions; clean product profile.
Pd2(dba)3 / sSPhosDME / EtOH / H2OKF (aq)120 (MW)30 min> 95%Highly efficient; water-soluble ligand enhances diffusion into resin.

Sources

Method

Preparation of biologically active pyrrolidones from 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

An In-Depth Guide to the Synthesis and Evaluation of Biologically Active Pyrrolidones from 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid Authored by a Senior Application Scientist Introduction: The Pyrrolidone Scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Evaluation of Biologically Active Pyrrolidones from 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Pyrrolidone Scaffold and a Versatile Starting Material

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility and stereochemical properties have made it a cornerstone in the design of numerous clinically significant drugs and biologically active compounds.[3][4] Pyrrolidone derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[1][5][6]

This guide focuses on the strategic use of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid as a highly versatile starting material for generating libraries of novel, potentially bioactive compounds.[7] This molecule is ingeniously designed for diversification through two distinct and powerful synthetic avenues:

  • Amide Bond Formation: The carboxylic acid at the 3-position serves as a handle for amide coupling, one of the most fundamental and widely used reactions in drug discovery, allowing for the introduction of a vast array of chemical functionalities.[8]

  • Carbon-Carbon Cross-Coupling: The iodophenyl group at the 1-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[9][10]

This document provides detailed protocols and the scientific rationale behind the synthetic and biological evaluation workflows, empowering researchers to efficiently explore the chemical space around this promising scaffold.

Strategic Overview: Dual-Axis Diversification

The core strategy involves a two-pronged approach to diversification, starting from a single, readily available precursor. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying two key regions of the molecule independently or sequentially.

G cluster_0 Pathway A: Amide Library Synthesis cluster_1 Pathway B: Biaryl Scaffold Synthesis start 1-(4-Iodophenyl)-5-oxopyrrolidine- 3-carboxylic Acid AmideCoupling Amide Coupling (e.g., HATU, EDC/HOBt) start->AmideCoupling Carboxylic Acid Functionality SuzukiCoupling Suzuki-Miyaura Coupling (Pd-Catalyzed) start->SuzukiCoupling Iodophenyl Functionality AmideProduct Amide Library (Diversification at C3) AmideCoupling->AmideProduct AmineLibrary Diverse Amines (R-NH2) AmineLibrary->AmideCoupling BiologicalScreening Biological Screening (e.g., Cytotoxicity, Antimicrobial) AmideProduct->BiologicalScreening Test for Activity BiarylProduct Biaryl Library (Diversification at N1) SuzukiCoupling->BiarylProduct BoronicAcidLibrary Diverse Boronic Acids (R'-B(OH)2) BoronicAcidLibrary->SuzukiCoupling BiarylProduct->BiologicalScreening Test for Activity

Caption: Dual-axis diversification strategy for generating novel pyrrolidones.

Part A: Synthesis of a Pyrrolidone Amide Library via Amide Coupling

Scientific Rationale

The amide bond is a cornerstone of peptide and protein structure and is found in a quarter of all pharmaceutical drugs. Its stability and ability to participate in hydrogen bonding make it a critical functional group for molecular recognition at biological targets. By coupling the carboxylic acid of our starting material with a diverse library of primary and secondary amines, we can systematically probe the impact of different substituents at the C3-position on biological activity. We will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency, fast reaction times, and low rate of epimerization.[11]

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Dissolve starting acid (1.0 eq) in anhydrous DMF. B 2. Add HATU (1.1 eq) and DIPEA (3.0 eq). A->B C 3. Stir for 15 min at RT (Carboxylic Acid Activation). B->C D 4. Add amine (1.2 eq). C->D E 5. Stir for 4-6 hours at RT. D->E F 6. Quench with water and extract with Ethyl Acetate (x3). E->F G 7. Wash organic layers with 5% LiCl (aq) and brine. F->G H 8. Dry over Na2SO4, filter, and concentrate. G->H I 9. Purify via silica gel column chromatography. H->I J Characterized Amide Product I->J Final Product

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (3.0 equivalents).

    • Causality Insight: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and deprotonate the amine nucleophile, driving the reaction forward.[11]

  • Stir the mixture at room temperature for 15 minutes to ensure complete activation of the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Amide Library
Amine Input (R-NH₂)Product StructureTypical Yield
Benzylamine85-95%
Morpholine80-90%
4-Fluoroaniline75-85%

Part B: Synthesis of Biaryl Pyrrolidones via Suzuki-Miyaura Coupling

Scientific Rationale

The biaryl motif is a prevalent structure in pharmaceuticals, often enhancing target affinity and modulating pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method renowned for its reliability, functional group tolerance, and mild reaction conditions for forming C(sp²)-C(sp²) bonds.[9] The aryl iodide on our starting material is highly reactive in the oxidative addition step of the catalytic cycle, making it an excellent substrate for this transformation.[10] This protocol allows for the installation of a wide range of aryl and heteroaryl groups.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Combine starting material (1.0 eq), boronic acid (1.5 eq), and base (e.g., K2CO3, 2.0 eq). B 2. Add solvent system (e.g., Toluene/EtOH/H2O). A->B C 3. Degas the mixture with N2/Ar for 15-20 minutes. B->C D 4. Add Pd catalyst (e.g., Pd(PPh3)4, 0.05 eq). C->D E 5. Heat reaction to 80-90 °C and stir for 8-12 hours. D->E F 6. Cool to RT, dilute with EtOAc, and filter through Celite. E->F G 7. Wash filtrate with water and brine. F->G H 8. Dry over Na2SO4, filter, and concentrate. G->H I 9. Purify via silica gel column chromatography. H->I J Characterized Biaryl Product I->J Final Product

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (or an amide derivative from Part A)

  • Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • In a round-bottom flask, combine the 1-(4-iodophenyl)-pyrrolidone starting material (1.0 equivalent), the arylboronic acid (1.5 equivalents), and powdered K₂CO₃ (2.0 equivalents).

  • Add a 4:1:1 mixture of Toluene:EtOH:H₂O as the solvent (approximately 0.1 M concentration).

  • Secure a reflux condenser and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Causality Insight: The active catalytic species is Pd(0), which is sensitive to oxidation. Removing dissolved oxygen is critical to prevent catalyst deactivation and ensure a productive catalytic cycle.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure biaryl compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the new C-C bond.

Data Presentation: Representative Biaryl Library
Boronic Acid Input (R'-B(OH)₂)Product StructureTypical Yield
Phenylboronic acid80-90%
4-Methoxyphenylboronic acid75-85%
Pyridine-3-boronic acid65-75%

Part C: Protocols for Biological Evaluation

Scientific Rationale

Following the successful synthesis and purification of compound libraries, the next critical phase is to assess their biological activity. This section provides standardized protocols for initial screening against cancer cell lines (cytotoxicity) and bacteria (antimicrobial activity), two areas where pyrrolidone derivatives have shown significant promise.[2][5]

Workflow: Biological Screening Funnel

G A Synthesized Compound Library (from Pathway A & B) B Primary Screening (e.g., MTT Assay at single high concentration) A->B C Confirmation of 'Hits' (Repeat primary screen) B->C D Dose-Response & IC50 Determination (Test hits at multiple concentrations) C->D E Secondary Assays (e.g., MIC for antibacterial hits, Mechanism of Action studies) D->E F Lead Candidate E->F

Caption: A typical workflow for screening and identifying lead compounds.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

Procedure:

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., MCF-7, HCT116) at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Insight: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a dark blue/purple, insoluble formazan.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: Antibacterial Screening (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The strategic use of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid provides a robust and efficient platform for the discovery of novel, biologically active pyrrolidones. The dual-axis diversification strategy, enabled by orthogonal amide coupling and Suzuki-Miyaura reactions, allows for a comprehensive exploration of the chemical space around this privileged scaffold. The protocols detailed herein offer a complete workflow, from synthesis and purification to initial biological screening. Future work should focus on expanding the libraries with more diverse amines and boronic acids, exploring other cross-coupling reactions, and conducting in-depth mechanistic studies on the most promising "hit" compounds.

References

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis Online. [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones. SynOpen. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. National Institutes of Health (NIH). [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinaresearch.com. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of rigid, multi-functional building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of rigid, multi-functional building blocks. The compound 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 491874-23-8) presents a classic thermodynamic trap in organic synthesis.

This guide is designed to move beyond basic trial-and-error. By understanding the molecular causality behind this compound's insolubility, you can apply our self-validating protocols to seamlessly integrate it into your workflows.

Part 1: Diagnostic FAQ (Understanding the Solubility Barrier)

Q: Why is this specific pyrrolidone-carboxylic acid derivative completely insoluble in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene? A: The insolubility is driven by a high crystal lattice energy that outcompetes the solvation energy of non-polar or weakly polar solvents. This is caused by three synergistic structural features:

  • Carboxylic Acid Dimerization: In non-polar solvents, carboxylic acids form highly stable, hydrogen-bonded cyclic dimers [1]. This dimerization effectively masks the polar -COOH group and doubles the effective molecular weight of the solute, drastically reducing solubility.

  • Lactam Dipole: The 5-oxopyrrolidine (lactam) ring possesses a strong dipole moment, promoting tight, rigid crystal packing [2].

  • Halogen Bonding & Dispersion: The 4-iodophenyl group is highly lipophilic. The heavy, polarizable iodine atom facilitates strong dispersion forces and potential halogen bonding in the solid state.

Q: Which solvent systems are theoretically best suited for this compound? A: To dissolve this compound, you must disrupt the cyclic dimers. This requires either strong hydrogen-bond acceptors (e.g., DMF, DMSO, NMP) that can outcompete the carboxylic acid-carboxylic acid interactions, or chemical deprotonation to convert the acid into a highly soluble ion pair [3].

Part 2: Quantitative Data & Solvent Selection

To aid in experimental design, the following table summarizes the quantitative physicochemical properties of various solvent systems and their empirical effect on the solubility of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor CapacityEstimated Solubility (mg/mL)Recommended Application
Hexane / Toluene < 3.0Poor< 1.0Not recommended
Dichloromethane (DCM) 8.9Poor< 5.0Requires base additive
Tetrahydrofuran (THF) 7.5Moderate10 - 20Mild couplings
1,4-Dioxane : Water (4:1) ~ 15.0Strong> 30.0Metal-catalyzed cross-couplings
DMF / DMSO > 36.0Strong> 50.0SNAr, general synthesis

Part 3: Troubleshooting Workflows & Methodologies

Depending on your downstream application, select the appropriate solubility enhancement strategy using the decision tree below.

G Start Compound Insoluble in Target Solvent CheckApp Determine Downstream Application Start->CheckApp AppCoupling Amide Coupling / Esterification CheckApp->AppCoupling AppMetal Metal-Catalyzed Cross-Coupling CheckApp->AppMetal Sol1 In Situ Salt Formation (Add 1.2 eq DIPEA/TEA) AppCoupling->Sol1 Sol2 Polar Aprotic Switch (Use DMF/DMSO/NMP) AppCoupling->Sol2 AppMetal->Sol2 Sol3 Co-solvent System (THF:Water or Dioxane) AppMetal->Sol3

Workflow for selecting a solubility enhancement strategy based on downstream application.

Protocol 1: In Situ Salt Formation (For Amide Couplings/Esterifications)

Causality: Adding a tertiary amine deprotonates the carboxylic acid, instantly breaking the hydrogen-bonded dimers and forming a solvent-separated ion pair that is highly soluble in DCM or THF [3].

  • Preparation: Weigh 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) into a dry, argon-flushed reaction flask.

  • Suspension: Add anhydrous DCM or THF to achieve a target concentration of 0.1 M. Note: The mixture will remain a cloudy suspension at this stage.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 to 1.5 eq) dropwise while stirring vigorously at room temperature.

  • Self-Validation Check: Stir for 5–10 minutes. The visual transition from a cloudy suspension to a clear, homogeneous solution confirms the successful formation of the carboxylate salt. If turbidity persists, add an additional 0.1 eq of base.

  • Reaction: Proceed immediately with the addition of your coupling reagents (e.g., HATU, EDC/HOBt) and the target amine.

Protocol 2: Co-Solvent Blending & Sonication (For Suzuki/Heck Cross-Couplings)

Causality: Metal-catalyzed cross-couplings targeting the 4-iodophenyl group often require aqueous basic conditions. A carefully balanced co-solvent system synergistically solvates both the lipophilic iodine-bearing ring (via Dioxane) and the polar carboxylic acid (via Water) [3].

  • Preparation: Weigh the carboxylic acid (1.0 eq) into a microwave vial or Schlenk flask.

  • Solvent Addition: Add a 4:1 v/v mixture of 1,4-Dioxane and HPLC-grade Water to reach a concentration of 0.05–0.1 M.

  • Kinetic Disruption: Submerge the flask in an ultrasonic bath at 35°C for 15 minutes. Sonication provides the localized energy required to overcome the kinetic barrier of dissolution and break the crystal lattice.

  • Self-Validation Check: Verify that the solution is entirely homogeneous. If slight particulate matter remains, add an additional 5% v/v of water or 2-3 drops of DMF until optically clear.

  • Degassing: Degas the homogeneous solution via argon sparging for 10 minutes or three freeze-pump-thaw cycles before introducing the palladium catalyst and inorganic base.

References

  • Density Functional Theory Study of the Oligomerization of Carboxylic Acids ResearchGate[Link]

  • 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 PubChem (National Center for Biotechnology Information)[Link]

  • Solubility Enhancement Techniques ResearchGate[Link]

Optimization

Technical Support Center: Preventing Deiodination of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid During Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address a critical failure mode encountered when working with highly functionalized aryl iodides: unintended dei...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address a critical failure mode encountered when working with highly functionalized aryl iodides: unintended deiodination during C3-carboxylic acid amide coupling.

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid contains a highly labile C–I bond. Standard peptide coupling conditions often lead to the loss of the iodine atom, destroying the molecule's utility for downstream cross-coupling reactions. This guide provides mechanistic diagnostics, quantitative reagent selection matrices, and self-validating experimental protocols to preserve the aryl iodide.

PART 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why is my aryl iodide deiodinating during a standard HATU/DIPEA amide coupling? A1: The most common cause of spontaneous deiodination during amide coupling is an unintended photochemical Single Electron Transfer (SET) event [1]. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are strong electron donors. Under ambient laboratory light, they form an Electron Donor-Acceptor (EDA) complex with the electron-deficient aryl iodide. Photoexcitation of this complex triggers SET, generating an aryl radical anion that undergoes rapid homolytic C–I bond cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent or the amine, yielding the degraded deiodinated byproduct [2].

Q2: Could transition metal impurities be causing the deiodination? A2: Yes. If your 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid batch was synthesized via a metal-catalyzed route, trace palladium or copper carryover can catalyze hydrodehalogenation [3]. In the presence of basic amines and adventitious hydride sources (such as formate or amine degradation products), Pd(0) will oxidatively add to the C–I bond and undergo reductive elimination with a hydride, replacing the iodine with hydrogen.

Q3: How do I definitively differentiate between photolytic SET and metal-catalyzed hydrodehalogenation? A3: Run two parallel micro-scale control reactions to establish causality:

  • Dark Control: Wrap the reaction vial completely in aluminum foil. If deiodination ceases, the mechanism is photolytic SET.

  • Scavenger Control: Add a metal scavenger (e.g., SiliaMetS Thiol) to the reaction mixture in the light. If deiodination ceases, trace metals are the culprit.

PART 2: Quantitative Data & Reagent Selection

To prevent SET-mediated deiodination, you must select a base with an oxidation potential ( Eox​ ) high enough to resist donating an electron to the aryl iodide under ambient light.

Table 1: Base Selection and Deiodination Risk Profile

BaseOxidation Potential ( Eox​ vs SCE)SET / Deiodination RiskRecommendation for Aryl Iodides
DIPEA~ +0.65 VVery HighAvoid
Triethylamine (TEA)~ +0.73 VHighAvoid
N-Methylmorpholine (NMM)~ +1.10 VLowPreferred Organic Base
Pyridine> +1.50 VVery LowExcellent, but slower coupling
K₂CO₃ (Inorganic)N/ANoneBest for aqueous/biphasic

Table 2: Coupling Reagent Compatibility

Coupling SystemBase RequirementDeiodination RiskMechanistic Note
HATU / DIPEAStrong tertiary amineHigh (Photolytic)Prone to EDA complex formation under light.
EDC·HCl / HOBtNMM or noneLowHighly recommended. NMM resists SET.
T3P / PyridinePyridineVery LowExcellent alternative for sensitive substrates.

PART 3: Mechanistic & Troubleshooting Visualizations

SET_Mechanism A Aryl Iodide + DIPEA (Ground State) B EDA Complex [Ar-I ... DIPEA] A->B Association D Single Electron Transfer (SET) Ar-I•⁻ + DIPEA•⁺ B->D Excitation C Ambient Light (hv) C->B Photon Absorption E Homolytic Cleavage Ar• + I⁻ D->E Fast Cleavage F H-Atom Transfer (HAT) from Solvent/Amine E->F Radical Trapping G Deiodinated Product (Ar-H) F->G Degradation Pathway

Mechanistic pathway of DIPEA-mediated photochemical deiodination via SET.

Workflow Start Deiodination Detected (LC-MS/NMR) Q1 Using DIPEA/TEA under ambient light? Start->Q1 Sol1 Switch to NMM/Pyridine & Shield from Light Q1->Sol1 Yes Q2 Trace Pd/Cu present from previous steps? Q1->Q2 No Sol2 Pre-treat with Metal Scavengers Q2->Sol2 Yes Q3 Using H-atom donor solvents (e.g., THF)? Q2->Q3 No Sol3 Switch to degassed DCM or DMF Q3->Sol3 Yes

Decision tree for diagnosing and resolving aryl iodide deiodination.

PART 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Light-Shielded, Low-SET Amide Coupling

Objective: Couple 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid with an amine while preserving the C–I bond. Causality: Replacing DIPEA with NMM raises the oxidation potential, preventing SET. Shielding the reaction from light eliminates the photochemical initiation energy required to excite the EDA complex. Degassing the solvent removes dissolved oxygen, which can act as a radical initiator.

Step-by-Step Methodology:

  • Preparation: Wrap a dry 20 mL scintillation vial completely in aluminum foil to block all ambient light.

  • Reagent Loading: Add 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv, 0.55 mmol) to the vial.

  • Solvent Addition: Add 5.0 mL of anhydrous, sparge-degassed Dichloromethane (DCM) or DMF.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 equiv, 1.25 mmol). Strictly avoid DIPEA or TEA.

  • Coupling Reagent: Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv, 0.6 mmol) and HOBt (1.2 equiv, 0.6 mmol) in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours in the dark.

  • Validation: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The molecular ion corresponding to the intact iodo-amide should be >95% relative to any deiodinated (M-126) peak.

Protocol B: Trace-Metal Scavenging Pre-treatment

Objective: Remove residual Pd/Cu catalysts from the starting material before coupling to prevent hydrodehalogenation. Causality: Functionalized silica scavengers covalently bind free and ligated transition metals, physically removing the catalytic centers responsible for reductive dehalogenation from the reaction matrix.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in a polar aprotic solvent (e.g., DMF) at a concentration of 0.1 M.

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraSil® AP (20 wt% relative to the carboxylic acid).

  • Incubation: Stir the suspension vigorously at 40 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger. Wash the pad with 2 column volumes of solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the purified, metal-free carboxylic acid. Proceed immediately to Protocol A.

PART 5: References

  • Title: Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: ACS Publications URL: [Link] [1]

  • Title: Flow Photochemistry as a Tool in Organic Synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link] [2]

  • Title: Amidation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalytic Methodology Source: ACS Publications URL: [Link] [3]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult on the purification challenges associated with functionalized pyrrolidones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult on the purification challenges associated with functionalized pyrrolidones. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid presents a unique triad of physicochemical hurdles: a highly polar carboxylic acid moiety, a hydrogen-bonding lactam core, and a highly hydrophobic, sterically bulky, and electronically withdrawing 4-iodophenyl group.

This structural complexity often leads to liquid-liquid phase separation ("oiling out") during recrystallization and makes the molecule susceptible to specific chemical degradation pathways. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows and ensure robust, self-validating experimental systems.

Purification & Troubleshooting Workflow

Workflow Start Crude 1-(4-Iodophenyl)-5- oxopyrrolidine-3-carboxylic acid Dissolve Dissolve in Primary Solvent (e.g., 1,4-Dioxane or IPA) Start->Dissolve Issue1 Does the product 'oil out'? Dissolve->Issue1 FixOil Lower Temp before Antisolvent or Switch to 1,4-Dioxane Issue1->FixOil Yes Issue2 Is chemical degradation observed (LC-MS)? Issue1->Issue2 No FixOil->Dissolve Degradation Identify Degradant Issue2->Degradation Yes Success Pure Crystalline Product Issue2->Success No Hydrolysis Lactam Hydrolysis [M+18] Degradation->Hydrolysis Deiodination Deiodination [M-126] Degradation->Deiodination FixHyd Ensure pH 4-5, reduce heating time Hydrolysis->FixHyd FixDei Use amber glassware, add metal scavengers Deiodination->FixDei FixHyd->Dissolve FixDei->Dissolve

Decision tree for troubleshooting the purification of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Section 1: Solvent Selection & Recrystallization Strategies (FAQ)

Q: Why does my product "oil out" instead of forming crystals upon antisolvent addition? A: Oiling out (liquid-liquid phase separation, LLPS) occurs when the solute becomes supersaturated at a temperature above the melting point of the solute-solvent coacervate phase. The hydrophobic 4-iodophenyl group combined with the polar carboxylic acid creates a broad solubility differential. When a highly polar antisolvent (like water) is added too rapidly to a hot organic solution, the local supersaturation spikes, forcing the compound out as an amorphous oil rather than a crystalline solid.

  • The Causality: The kinetic rate of phase separation outpaces the thermodynamic rate of crystal nucleation.

  • The Solution: Shift to a solvent system with a shallower solubility curve, such as 1[1], or use a strictly temperature-controlled crystallization in2[2]. Seed crystals should be introduced after cooling the homogeneous solution to just above the cloud point, ensuring the system remains in the metastable zone.

Q: What is the optimal solvent system for high-yield, high-purity recrystallization? A: Based on empirical optimization of 5-oxopyrrolidine-3-carboxylic acid derivatives, 1,4-Dioxane offers the best balance of solubility at reflux and crystallization kinetics upon cooling[1]. If a greener alternative is required, a 2-Propanol/Water (1:1 v/v) system is highly effective, provided the cooling rate is restricted[2].

Quantitative Data & Solvent Comparison
Solvent SystemTypical Recovery Yield (%)Purity (HPLC-UV)Primary ChallengeRecommendation Level
1,4-Dioxane 85–90%>99.5%Toxicity/Peroxide riskPrimary Choice
2-Propanol / Water (1:1) 75–82%98.0%Prone to oiling out if cooled rapidlyExcellent Green Alternative
Ethanol / Water 60–70%95.0%High solubility of impurities, low yieldNot Recommended
Ethyl Acetate / Heptane N/AN/ACompound insoluble in both at RTAvoid

Section 2: Troubleshooting Chemical Degradation (FAQ)

Q: LC-MS analysis shows a major impurity with a mass of[M+18]. What is happening? A: This indicates lactam ring opening (hydrolysis) to form the corresponding γ-amino acid derivative. The 5-oxopyrrolidine ring is notoriously susceptible to3[3].

  • The Causality: The 4-iodophenyl group exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the lactam carbonyl carbon. If your crude mixture retains trace base from previous synthetic steps (e.g., sodium carbonate neutralization), heating it in an aqueous solvent system will rapidly hydrolyze the lactam.

  • Self-Validating System Check: Always verify the pH of your crude mixture is slightly acidic (pH 4–5) via a wet pH strip test before heating in any water-containing solvent.

Q: I am observing an impurity at[M-126] (or [M-127] in negative ion mode). Is the iodine falling off? A: Yes, you are observing reductive deiodination. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds (~240 kJ/mol) and is highly labile under two specific conditions:

  • Photolytic Cleavage: Exposure to ambient UV light during prolonged processing.

  • Transition Metal Catalysis: If this compound was synthesized using palladium or copper cross-coupling, trace metals trapped in the crude matrix can catalyze reductive deiodination during the heating phase of recrystallization.

  • The Solution: Conduct recrystallization in amber glassware and add a metal scavenger (e.g., SiliaBond Thiol) during the hot filtration step.

Mechanistic Pathways of Degradation

Mechanism Parent 1-(4-Iodophenyl)-5- oxopyrrolidine-3-carboxylic acid (Intact Lactam) Hydroxide OH⁻ / H₂O (Heat) Parent->Hydroxide LightMetal UV Light or Trace Pd/Cu Parent->LightMetal HydrolysisProd Ring-Opened Product (γ-amino acid) Hydroxide->HydrolysisProd Nucleophilic Attack on Carbonyl DeiodinationProd 1-Phenyl-5-oxopyrrolidine- 3-carboxylic acid LightMetal->DeiodinationProd C-I Bond Cleavage

Mechanistic pathways of lactam hydrolysis and reductive deiodination during purification.

Section 3: Standard Operating Procedure (SOP)

Optimized Recrystallization via 1,4-Dioxane

This protocol is designed as a self-validating system to prevent LLPS and thermal degradation[1].

Step 1: Dissolution & Scavenging

  • Suspend 10.0 g of crude 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in 40 mL of peroxide-free 1,4-Dioxane in an amber round-bottom flask.

  • Add 0.5 g of a silica-based metal scavenger (if trace Pd/Cu is suspected).

  • Heat the suspension gradually to 85 °C under mild agitation until complete dissolution is achieved. Do not exceed 90 °C to prevent thermal decarboxylation.

Step 2: Hot Filtration

  • Pre-heat a sintered glass funnel to 90 °C.

  • Filter the hot solution rapidly under a mild vacuum to remove the metal scavengers and insoluble particulates. Collect the filtrate in a clean, pre-warmed amber flask.

Step 3: Controlled Crystallization

  • Transfer the flask to a programmable cooling bath or insulated water bath.

  • Cool the solution from 85 °C to 65 °C at a rate of 1 °C/min.

  • At 65 °C, introduce 5–10 mg of pure seed crystals. Hold the temperature at 65 °C for 30 minutes to allow the seed bed to establish (this prevents supersaturation spikes and subsequent oiling out).

  • Resume cooling to 10 °C at a rate of 0.5 °C/min.

Step 4: Isolation & Drying

  • Filter the resulting crystalline slurry via vacuum filtration.

  • Wash the filter cake with 15 mL of ice-cold 1,4-Dioxane, followed by 20 mL of cold diethyl ether to displace the higher-boiling dioxane.

  • Dry the crystals in a vacuum oven at 45 °C for 12 hours. Verify purity via LC-MS and 1H-NMR.

References

  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)
  • Title: Exploration of 1-(2,4-difluorophenyl)
  • Title: SYNTHESIS AND INVESTIGATION OF FUNCTIONALIZED FLUORO-CONTAINING AZOLES AND AZINES Source: KTU ePubl URL

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) purity methods for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid .

This molecule presents a unique triad of chromatographic challenges: an acidic carboxylic acid moiety (prone to ionization and tailing), a highly polarizable and hydrophobic 4-iodophenyl group (driving strong retention), and a polar lactam ring (capable of hydrogen bonding). The following self-validating protocols and troubleshooting matrices are engineered to address these specific physicochemical properties.

Method Development Workflow

The logical progression of method development ensures that every chromatographic parameter is explicitly tailored to the molecule's structural liabilities.

Workflow Step1 1. Physicochemical Profiling (Identify pKa ~3.5 & Hydrophobicity) Step2 2. Mobile Phase Selection (pH 2.0 to Suppress Ionization) Step1->Step2 Step3 3. Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Step2->Step3 Step4 4. Gradient Optimization (Resolve De-iodinated Impurities) Step3->Step4 Step5 5. UV Wavelength Selection (Ensure Mass Balance) Step4->Step5 Step6 6. ICH Q2(R1) Validation (Specificity, Linearity, Robustness) Step5->Step6

Figure 1: Logical workflow for developing a stability-indicating HPLC purity method.

Standard Operating Procedure (SOP): Optimized Purity Method

This protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own fitness for purpose during every run.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: Low pH ensures the carboxylic acid remains fully protonated.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent AQ-C18)
Flow Rate 1.0 mL/min
Column Temperature 35°C ± 2°C
Injection Volume 10 µL
Detection Wavelength UV at 240 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 95 5 Equilibration & Polar Impurity Elution
15.0 40 60 Main API Elution
20.0 10 90 Hydrophobic Wash (Late eluters)
25.0 10 90 Hold Wash
25.1 95 5 Re-equilibration

| 35.0 | 95 | 5 | End of Run |

Step 3: Sample Preparation
  • System Suitability Standard (SST): Spike 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 mg/mL) with 0.1% (w/w) of its primary expected degradant, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (de-iodinated impurity).

  • Sample Preparation: Dissolve the analytical sample in Diluent to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability Verification (Self-Validation)

Inject the SST standard in triplicate. The system is only validated for sample analysis if it meets the following criteria:

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( As​ ) ≤ 1.5Ensures proper ionization suppression and column health[1].
Resolution ( Rs​ ) ≥ 2.0Guarantees baseline separation between the API and the de-iodinated impurity.
%RSD of Peak Area ≤ 2.0%Verifies injection precision and system stability.
Theoretical Plates ( N ) ≥ 5000Confirms stationary phase efficiency and proper flow dynamics.

Technical Support Center: FAQs & Troubleshooting

Q1: Why am I observing severe peak tailing or split peaks for the main API?

A: The molecule features a carboxylic acid moiety at the C3 position of the pyrrolidine ring, which typically has a pKa between 3.5 and 4.5. If your mobile phase pH is close to this pKa, the molecule exists in a state of dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) forms. This dual-state elution causes peak distortion, broadening, and severe tailing[2]. The Fix: The mobile phase pH must be strictly maintained at least 1.5 to 2 pH units below the pKa. Ensure Mobile Phase A contains a strong acidic modifier (e.g., 0.1% TFA or 0.1% Phosphoric acid, yielding a pH of ~2.0). This ensures the analyte remains fully protonated and neutral, interacting uniformly with the hydrophobic stationary phase[1].

Q2: How do I resolve the de-iodinated impurity from the main peak?

A: The loss of the heavy iodine atom yields 1-phenyl-5-oxopyrrolidine-3-carboxylic acid. Iodine is a large, highly polarizable halogen that significantly increases the molecule's hydrophobicity; therefore, the de-iodinated species will elute earlier than the iodinated API. If resolution ( Rs​ ) is less than 1.5 on a standard C18 column, switch to a Phenyl-Hexyl stationary phase . The Fix: A Phenyl-Hexyl column leverages π−π interactions, which are highly sensitive to the electron-withdrawing nature of the iodine atom on the phenyl ring. This orthogonal interaction amplifies the selectivity ( α ) between the iodinated and de-iodinated species, ensuring baseline resolution.

Q3: What is the optimal UV wavelength to ensure an accurate mass balance?

A: According to ICH Q2(R1) guidelines for the validation of analytical procedures[3], purity methods relying on area normalization require that all impurities and the active pharmaceutical ingredient possess similar relative response factors. The 4-iodophenyl chromophore exhibits strong π→π∗ and n→π∗ transitions. The Fix: While maximum absorbance ( λmax​ ) may occur around 220 nm, monitoring at 240 nm to 254 nm is optimal. This slightly higher wavelength minimizes background noise and baseline drift from mobile phase solvents (like TFA or trace impurities in acetonitrile) while maintaining strong, uniform absorbance for both the API and its related aromatic impurities, ensuring an accurate mass balance[2].

Q4: My retention times are shifting between runs. How do I stabilize the system?

A: Retention time instability for acidic compounds in gradient elution is often a symptom of inadequate column equilibration or stationary phase "dewetting" (phase collapse). When starting a gradient with highly aqueous conditions (e.g., 95% water), the hydrophobic C18 chains can collapse onto themselves, expelling the mobile phase and drastically reducing the active surface area. The Fix: First, ensure you are using an "AQ" type (aqueous-compatible) C18 column or a polar-embedded column designed to resist dewetting. Second, strictly enforce the re-equilibration step in your gradient program. The column must be flushed with at least 10 column volumes of the initial mobile phase (95% A) between injections to restore the hydration shell around the silica particles.

Sources

Troubleshooting

Troubleshooting low yields in 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid esterification

Technical Support Center: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid Esterification Welcome to the Advanced Troubleshooting Guide for the esterification of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid Esterification

Welcome to the Advanced Troubleshooting Guide for the esterification of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing stalled reactions, poor conversions, or unexpected byproducts when working with this sterically demanding, rigid lactam.

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating synthetic workflow.

Part 1: Mechanistic Overview & Root Cause Analysis

The target molecule, 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, presents three distinct physicochemical challenges during esterification:

  • Steric and Electronic Hindrance: The 3-position carboxylic acid is flanked by a bulky 5-oxopyrrolidine (lactam) ring and a massive 1-(4-iodophenyl) moiety. This steric bulk severely retards the rate of nucleophilic attack by incoming alcohols.

  • Poor Solubility: The rigid, planar nature of the iodinated aromatic ring combined with the polar lactam core results in poor solubility in standard non-polar solvents (like DCM or Toluene), often forcing reactions into heterogeneous slurries.

  • Competing Kinetic Pathways: Because the desired esterification is slow, side reactions—such as the 1,3-acyl migration in carbodiimide couplings—outpace the formation of the target ester[1].

Quantitative Troubleshooting Matrix

Before altering your protocol, use the following data matrix to diagnose your specific failure mode based on your current synthetic route.

Esterification MethodReagents UsedPrimary Failure ModeDiagnostic Symptom (LC-MS / NMR)Corrective Action
Standard Steglich DCC, DMAP, DCM, 25°CO-to-N Acyl MigrationMass = Target + 206 Da (N-acylurea byproduct)Switch to EDC·HCl; Add p-TSA catalyst.
Fischer (Standard) MeOH, H₂SO₄ (cat.), RefluxThermodynamic StallHigh recovery of unreacted starting materialSwitch to SOCl₂-mediated in situ activation.
Fischer (Harsh) High heat, excess strong aqueous acidLactam Ring OpeningMass = Target + 18 Da (Hydrolyzed pyrrolidone)Use mild Lewis acids or anhydrous conditions.
Mixed Anhydride Isobutyl chloroformate, NMMIncomplete ActivationPoor conversion; mixed anhydride peak visibleIncrease temperature slightly; switch to DMF.

Part 2: Frequently Asked Questions (Deep-Dive Q&A)

Q1: I attempted a Steglich esterification using DCC and DMAP, but my yield is below 20%. LC-MS shows a massive byproduct peak. What happened? A: You are observing the classic O-to-N acyl migration. In a Steglich esterification, the carboxylic acid reacts with DCC to form an highly reactive O-acylisourea intermediate[2]. Because your substrate is sterically hindered, the incoming alcohol attacks this intermediate very slowly. This kinetic delay allows the intermediate to undergo an intramolecular 1,3-rearrangement, migrating the acyl group from the oxygen to the adjacent nitrogen to form a thermodynamically dead-end N-acylurea[1].

Q2: How do I suppress this N-acylurea formation without changing my target alcohol? A: You must alter the electronics of the intermediate. Adding a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 5 mol%) protonates the basic imine nitrogen of the O-acylisourea. This protonation neutralizes the nitrogen's nucleophilicity, completely shutting down the 1,3-migration pathway and forcing the intermediate to wait for the alcohol's attack[3]. Alternatively, switching from DCC to EDC·HCl improves solubility and allows for easier aqueous workup.

Q3: My Fischer esterification (MeOH / H₂SO₄) stalls at 50% conversion. Should I boil it longer? A: No. Prolonged reflux of a 5-oxopyrrolidine derivative in the presence of strong Brønsted acids and trace water will eventually hydrolyze the lactam ring[4]. Fischer esterification is an equilibrium process governed by the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism[4]. To drive the reaction to completion without destroying your substrate, you must irreversibly remove water. For methyl esters, the most effective method is using Thionyl Chloride (SOCl₂) in methanol, which generates HCl and the highly reactive acid chloride in situ, bypassing the water-equilibrium entirely.

Part 3: Mechanistic & Troubleshooting Visualizations

The Steglich Bottleneck: O-to-N Acyl Migration

The diagram below illustrates the divergent pathways of the O-acylisourea intermediate. The red pathway dominates when steric hindrance slows the green pathway.

G SM 1-(4-Iodophenyl)-5-oxopyrrolidine -3-carboxylic acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) SM->O_Acyl DCC or EDC Activation Ester Target Ester (Desired Product) O_Acyl->Ester Fast Nucleophilic Attack (Alcohol + DMAP) N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl Slow Reaction / Steric Hindrance (1,3-Acyl Migration)

Fig 1: Competing kinetic pathways in the Steglich esterification of sterically hindered lactams.

Diagnostic Decision Tree for Low Yields

Use this logic flow to self-correct your experimental parameters based on analytical feedback.

Workflow Start Low Esterification Yield Detected LCMS Analyze Crude Reaction by LC-MS Start->LCMS MassSM High Recovery of Starting Material LCMS->MassSM MassUrea Mass = Product + Carbodiimide (N-Acylurea Formation) LCMS->MassUrea MassDeg Mass = Target + 18 Da (Lactam Ring Opening) LCMS->MassDeg Sol1 Check Solubility. Switch to DMF/DMAc. MassSM->Sol1 Sol2 Add p-TSA catalyst or Switch to EDC/Oxyma. MassUrea->Sol2 Sol3 Lower Temp. Switch to SOCl2/MeOH. MassDeg->Sol3

Fig 2: Analytical troubleshooting workflow for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, these protocols include explicit In-Process Controls (IPCs). Do not proceed to the next step until the IPC criteria are met.

Protocol A: Modified Steglich Esterification (Suppression of N-Acylurea)

Use this protocol when synthesizing complex, higher-order esters where Fischer conditions are too harsh.

Reagents: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), Target Alcohol (1.5 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), p-TSA·H₂O (0.05 eq), Anhydrous DMF/DCM (1:1 v/v).

Methodology:

  • Solubilization: Suspend the carboxylic acid (1.0 eq) in the anhydrous DMF/DCM mixture under nitrogen. Stir at room temperature until a clear or slightly hazy solution is achieved. Causality: DMF is required to break the crystal lattice of the iodophenyl lactam.

  • Catalyst Addition: Add DMAP (0.1 eq) and p-TSA·H₂O (0.05 eq). Cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Stir at 0 °C for 15 minutes.

  • Nucleophilic Attack: Add the target alcohol (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • IPC Check (Self-Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Pass criteria: Disappearance of the starting material mass (m/z 331) and absence of the N-acylurea adduct. If SM remains, add 0.5 eq EDC·HCl.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove DMAP and EDC urea), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Irreversible Thionyl Chloride-Mediated Esterification

Use this protocol for synthesizing simple methyl or ethyl esters where thermodynamic equilibrium limits standard Fischer yields.

Reagents: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), Anhydrous Methanol (Solvent/Reactant), Thionyl Chloride (SOCl₂, 2.0 eq).

Methodology:

  • Preparation: Suspend the carboxylic acid in anhydrous methanol (0.2 M concentration) in a flame-dried flask under nitrogen. Cool to 0 °C.

  • In-Situ Activation: Slowly add Thionyl Chloride (2.0 eq) dropwise via syringe. Causality: SOCl₂ reacts violently with MeOH to generate HCl and methyl chlorosulfite, which subsequently converts the carboxylic acid to a highly reactive acid chloride, bypassing the water-generating equilibrium of Fischer esterification[5].

  • Reaction: Remove the ice bath and heat the mixture to 60 °C (reflux) for 4 hours.

  • IPC Check (Self-Validation): Analyze via TLC (Eluent: 5% MeOH in DCM). The product ester will elute significantly higher (higher Rf) than the highly polar starting acid.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess MeOH and dissolved HCl. Redissolve the crude residue in EtOAc, wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate to yield the pure ester[6].

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: MDPI URL:[Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Steglich esterification Source: Grokipedia URL:[Link]

  • Steglich Esterification (Mechanism and Overview) Source: Organic Chemistry Portal URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Fischer–Speier esterification Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid vs bromo analogues

Comparative Reactivity Guide: 1-(4-Iodophenyl)- vs. 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid in Cross-Coupling Workflows In medicinal chemistry and drug development, the 5-oxopyrrolidine-3-carboxylic acid sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(4-Iodophenyl)- vs. 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid in Cross-Coupling Workflows

In medicinal chemistry and drug development, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly prized building block, frequently utilized in the synthesis of racetam-analogues, factor Xa inhibitors, and targeted peptidomimetics. When functionalizing this core via transition-metal catalysis, researchers face a critical choice: should they utilize the 1-(4-Iodophenyl) or the 1-(4-Bromophenyl) derivative?

While the bromo-analogue is typically more cost-effective and chemically stable for long-term storage, the iodo-analogue offers unparalleled reactivity. As an Application Scientist, I frequently observe synthetic workflows bottlenecked by poor halogen selection—often because the hidden costs of specialized ligands and harsher conditions required for aryl bromides are overlooked. This guide provides an objective, data-driven comparison of these two analogues, dissecting their thermodynamic profiles, kinetic behaviors, and optimal experimental protocols to help you make an informed decision for your synthetic pipeline.

Thermodynamic Fundamentals: The "Why" Behind the Reactivity

The fundamental divergence in reactivity between these two compounds lies in the carbon-halogen (C–X) bond dissociation energy (BDE).

  • The Iodo-Analogue: The C–I bond has a BDE of approximately 272 kJ/mol (65 kcal/mol)[1]. The large, highly polarizable iodine atom results in poor orbital overlap with the aromatic carbon, creating a relatively weak and elongated bond[2].

  • The Bromo-Analogue: The C–Br bond is significantly stronger, possessing a BDE of approximately 339 kJ/mol (81 kcal/mol)[1].

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the first step of the catalytic cycle is the oxidative addition of the Pd(0) active species into the C–X bond. For the bromo-analogue, this C–Br bond cleavage is almost universally the rate-limiting step, demanding elevated temperatures and specialized, electron-rich ligands to force the reaction forward[3]. Conversely, the iodo-analogue undergoes oxidative addition so rapidly that the rate-limiting step often shifts away from C–X cleavage to ligand dissociation or transmetalation[3]. This kinetic shift allows reactions utilizing the iodo-analogue to proceed smoothly at room temperature.

Visualizing the Kinetic Bottleneck

The diagram below illustrates how the choice of halogen dictates the energy landscape of the catalytic cycle.

Reactivity Pd0 Pd(0) Catalyst Active Species PdII_I [Ar-Pd(II)-I] Rapid Formation (RT) Pd0->PdII_I Fast Oxidative Addition PdII_Br [Ar-Pd(II)-Br] Requires Heat (80°C) Pd0->PdII_Br Slow Oxidative Addition ArI Iodo-Analogue (C-I BDE ~65 kcal/mol) ArI->PdII_I ArBr Bromo-Analogue (C-Br BDE ~81 kcal/mol) ArBr->PdII_Br Transmet Transmetalation & Reductive Elimination PdII_I->Transmet PdII_Br->Transmet Transmet->Pd0 Catalyst Regeneration Product Cross-Coupled Product Transmet->Product

Figure 1: Mechanistic divergence in Pd-catalyzed cross-coupling of Iodo vs Bromo analogues.

Quantitative Performance Comparison

To objectively compare their utility, the table below summarizes the typical performance parameters of both analogues in a standard Suzuki-Miyaura coupling scenario.

Parameter1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
C-X Bond Dissociation Energy ~272 kJ/mol (65 kcal/mol)[1]~339 kJ/mol (81 kcal/mol)[1]
Oxidative Addition Kinetics Extremely Fast (Low Activation Energy)[3]Moderate to Slow (High Activation Energy)[3]
Typical Reaction Temperature 20°C – 40°C80°C – 110°C
Optimal Pd Catalyst System Simple Phosphines (e.g., Pd(PPh3​)4​ )Bulky/Electron-Rich Ligands (e.g., XPhos, dppf)
Primary Kinetic Bottleneck Transmetalation / Ligand Dissociation[3]Oxidative Addition (C-Br Cleavage)[4]
Cost & Scalability Profile Higher cost, light-sensitive over timeLower cost, highly stable for bulk storage

Self-Validating Experimental Workflows

The following protocols are designed with built-in causality and self-validation checkpoints, ensuring that you can diagnose reaction health in real-time.

Protocol A: Mild Suzuki-Miyaura Coupling of the Iodo-Analogue

Objective: Achieve high-yield cross-coupling at room temperature to preserve sensitive functional groups.

  • Reagent Assembly: In a Schlenk flask, combine 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), an arylboronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(PPh3​)4​ (2 mol%).

    • Causality: The weak C–I bond allows for the use of a simple, inexpensive catalyst like Pd(PPh3​)4​ . A mild base like K2​CO3​ is sufficient because transmetalation will occur readily at room temperature.

  • Solvent Addition & Degassing: Add a 4:1 mixture of THF/ H2​O . Sparge the solution with Argon for 15 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex. Degassing prevents the rapid oxidation of the sensitive Pd(0) species.

  • Execution & Self-Validation: Stir at 25°C.

    • Validation Checkpoint: Monitor the reaction at the 1-hour mark via LC-MS. If the reaction stalls at ~50% conversion and the solution turns pitch black (Pd black precipitation), the transmetalation step has failed to keep pace with the rapid oxidative addition. This indicates either insufficient water for base dissolution or a sterically hindered boronic acid.

  • Workup: Acidify carefully to pH 3 with 1M HCl (to protonate the carboxylic acid core) and extract with EtOAc.

Protocol B: Ligand-Accelerated Coupling of the Bromo-Analogue

Objective: Overcome the high BDE of the C–Br bond using thermal energy and advanced ligand design.

  • Reagent Assembly: Combine 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), arylboronic acid (1.5 eq), K3​PO4​ (3.0 eq), Pd(OAc)2​ (5 mol%), and XPhos (10 mol%).

    • Causality: The resilient C–Br bond strictly requires an electron-rich, sterically demanding biaryl phosphine ligand (XPhos). The bulkiness of XPhos forces the palladium into a highly reactive, monoligated Pd(0)L state, drastically lowering the activation barrier for C–Br cleavage[4].

  • Solvent Addition & Degassing: Add a 10:1 mixture of Toluene/ H2​O . Sparge with Argon for 15 minutes.

  • Execution & Self-Validation: Heat the mixture to 90°C for 12 hours.

    • Validation Checkpoint: If no product is observed after 3 hours at 90°C, do not simply add more catalyst. The failure is almost certainly due to ligand oxidation prior to the difficult oxidative addition step. Ensure strict Schlenk techniques are maintained.

  • Workup: Cool to room temperature, acidify to pH 3, and extract with EtOAc.

Strategic Selection Matrix

  • Choose the Iodo-Analogue when: You are conducting late-stage functionalization, your coupling partner is thermally unstable, or you wish to avoid the high cost and intellectual property restrictions associated with proprietary Buchwald ligands.

  • Choose the Bromo-Analogue when: You are scaling up a validated route for manufacturing, conducting early-stage library synthesis where heating is acceptable, or prioritizing raw material cost-efficiency over reaction time.

References

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: ACS Publications URL:[Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides Source: ResearchGate URL:[Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition Source: National Institutes of Health (PMC) URL:[Link]

  • Bond Strengths And Radical Stability Source: Master Organic Chemistry URL:[Link]

Sources

Comparative

LC-MS validation methods for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis

An In-Depth Guide to LC-MS Validation for the Synthesis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid Introduction: The Critical Role of Analytical Validation in Pharmaceutical Synthesis This guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to LC-MS Validation for the Synthesis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Synthesis

This guide provides a comprehensive overview of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation, tailored specifically for the quantitative analysis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. We will delve into the core principles dictated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), explain the rationale behind experimental choices, and compare LC-MS with alternative methodologies.[1][2][3]

Part 1: The Gold Standard: LC-MS/MS Method Validation

LC-MS/MS is the preferred method for the quantification of small molecules in complex matrices due to its unparalleled sensitivity and selectivity.[4][5] The validation process ensures that the developed method is suitable for its intended purpose.[6][7]

The 'Why': Foundational choices for our Target Molecule

Before initiating validation, a robust LC-MS/MS method must be developed. For 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (MW: 331.11 g/mol [8]), several key decisions are made:

  • Chromatography: Reversed-phase chromatography using a C18 column is the logical starting point. The molecule possesses both hydrophobic (iodophenyl group) and hydrophilic (carboxylic acid, oxopyrrolidine) moieties, making it well-suited for retention and separation on a C18 stationary phase.

  • Ionization: Electrospray Ionization (ESI) is the ideal choice. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, making ESI in negative mode highly efficient and sensitive. The presence of the iodine atom also provides a distinct isotopic pattern that can be used for confirmation.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification.[5] It involves selecting the precursor ion (e.g., the [M-H]⁻ ion at m/z 330.0) and a specific, stable product ion generated through collision-induced dissociation. This process is highly selective, filtering out noise and interferences from the sample matrix, which is crucial for accurate quantification.

The Validation Workflow: A Step-by-Step Protocol

The validation of an analytical procedure is a demonstration of its fitness for purpose.[6][9] The following workflow, based on ICH Q2(R1) guidelines, establishes the performance characteristics of the method.[6][7][10]

LC-MS Validation Workflow Dev Method Development (LC & MS Optimization) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (% Recovery) Lin->Acc LoQ Limit of Quantitation (LOQ) Prec->LoQ Acc->LoQ LoD Limit of Detection (LOD) LoQ->LoD Rob Robustness LoQ->Rob Stab Solution Stability Rob->Stab Doc Validation Report & Final Method Stab->Doc

Caption: Workflow for a typical LC-MS/MS analytical method validation.

Experimental Protocol for Validation

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.[6][11]

  • Procedure:

    • Analyze a blank sample (reaction solvent/matrix without the analyte).

    • Analyze a sample of the pure analyte.

    • Analyze a sample containing the analyte spiked with known potential impurities (e.g., starting materials, intermediates, or known degradation products).

    • Analyze a placebo sample if in a drug product formulation.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all potential impurities.

2. Linearity and Range

  • Objective: To establish the relationship between analyte concentration and the instrument's response and to define the concentration range over which this relationship is acceptable.[4]

  • Procedure:

    • Prepare a stock solution of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Create a series of at least five calibration standards by serial dilution, spanning the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[4]

  • Procedure:

    • Prepare samples at a minimum of three concentration levels (low, medium, high) across the defined range. A common approach is 80%, 100%, and 120% of the target concentration.

    • Analyze a minimum of three replicates at each level.

    • Calculate the percentage recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for an assay of a drug substance.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the target concentration (or nine determinations covering the specified range) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 2%.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy (LOQ) and the lowest concentration that can be detected (LOD).[9]

  • Procedure:

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • The LOQ must be experimentally confirmed by analyzing samples at this concentration and demonstrating that precision (RSD) and accuracy (% Recovery) are within acceptable limits (e.g., RSD ≤ 10%).

  • Acceptance Criteria: The LOQ must be sufficient for the intended purpose of the assay (e.g., quantifying low-level impurities).

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure:

    • Introduce small changes to method parameters one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability sample with each change and evaluate the results against the original method.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., retention time, peak shape, resolution).

Summarized Validation Parameters
ParameterObjectiveTypical Acceptance Criteria
Specificity Differentiates analyte from other substances.No interference at analyte retention time.
Linearity Proportionality of response to concentration.Correlation Coefficient (r²) ≥ 0.99.
Range Interval of acceptable accuracy and precision.Defined by linearity study.
Accuracy Closeness to the true value.98.0% - 102.0% recovery.
Precision Agreement between repeated measurements.RSD ≤ 2%.
LOD Lowest detectable amount.Signal-to-Noise ratio ≥ 3:1.
LOQ Lowest quantifiable amount.Signal-to-Noise ratio ≥ 10:1; acceptable precision & accuracy.
Robustness Resilience to small method variations.System suitability parameters are met.

Part 2: A Comparative Guide to Alternative Methods

While LC-MS/MS is a powerful tool, it is not always the most practical or necessary choice, especially during early-stage synthesis development. Understanding the alternatives allows for a more resource-efficient analytical strategy.

Method Selection Goal What is the Analytical Goal? Quant Trace-Level Quantification or Complex Matrix? Goal->Quant Quantification Purity Routine Purity Check or Assay? Goal->Purity Purity/Assay Struct Absolute Structure Confirmation? Goal->Struct Structure ID LCMS Use LC-MS/MS Quant->LCMS Yes HPLC Use HPLC-UV Quant->HPLC No Purity->HPLC Yes NMR Use NMR Spectroscopy Struct->NMR Yes

Caption: Decision tree for selecting an appropriate analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of a synthetic chemistry lab. For 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, the iodophenyl group contains a strong chromophore, making it readily detectable by UV spectroscopy.

  • Principle: Separation is achieved via the same liquid chromatography principles as LC-MS. Detection relies on the analyte's ability to absorb light at a specific wavelength.

  • Protocol Snapshot:

    • Wavelength Selection: Scan a standard solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance (λ-max).

    • Method Development: Develop an isocratic or gradient method on a C18 column to achieve good peak shape and resolution from impurities.

    • Validation: The same validation parameters (linearity, accuracy, precision, etc.) are applied, but the detection method is UV absorbance instead of mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[12] Our target molecule, with its carboxylic acid and high molecular weight, is non-volatile. Therefore, it would require a chemical derivatization step to increase its volatility before it can be analyzed by GC.

  • Principle: The analyte is derivatized (e.g., esterification of the carboxylic acid) to make it volatile. It is then vaporized and separated in a gas stream through a long capillary column before being detected by a mass spectrometer.

  • Why it's less suitable: The need for derivatization adds an extra step to sample preparation, which can introduce variability and potential for incomplete reactions, complicating quantification. This makes it a less direct and more cumbersome method compared to LC-MS for this specific molecule.[13]

Comparative Analysis
FeatureLC-MS/MSHPLC-UVGC-MS (with Derivatization)
Selectivity Very High (based on mass)Moderate (based on retention time & UV)High (based on mass)
Sensitivity Very High (pg to fg levels)Moderate (ng to µg levels)High (pg levels)
Sample Prep Simple (Dilute and Shoot)Simple (Dilute and Shoot)Complex (Requires derivatization)
Cost High (instrumentation & maintenance)LowModerate
Throughput HighHighModerate (due to sample prep)
Best For Trace quantification, impurity ID, complex matricesRoutine purity checks, assay of major componentsAnalysis of volatile compounds

Conclusion

The validation of an analytical method is a mandatory and foundational activity in the synthesis of pharmaceutical compounds like 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. While HPLC-UV offers a robust and cost-effective solution for routine purity assessments, LC-MS/MS stands as the definitive gold standard for sensitive, selective, and reliable quantification. Its ability to provide mass confirmation and excel in complex scenarios makes it indispensable for impurity profiling, stability testing, and final product release. Following the structured validation approach outlined by ICH and FDA guidelines not only ensures regulatory compliance but also guarantees the generation of trustworthy and scientifically sound data, which is the ultimate goal of any research and development professional.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • International Pharmaceutical Industry. (2010). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]

  • Chromatography Today. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note Executive Summary The synthesis of complex biaryl scaffolds is a fundamental op...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note

Executive Summary

The synthesis of complex biaryl scaffolds is a fundamental operation in modern drug discovery. The substrate 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid presents a unique benchmarking opportunity: it contains a highly reactive aryl iodide, a structurally rigid lactam (5-oxopyrrolidine), and a free carboxylic acid. While the aryl iodide is primed for rapid oxidative addition, the unprotected carboxylic acid introduces chemical complexity, often leading to catalyst poisoning via competitive coordination or unwanted decarboxylative side reactions[1].

This guide objectively compares the catalytic efficiency of four benchmark metal/ligand systems in the Suzuki-Miyaura cross-coupling of this substrate with phenylboronic acid. By leveraging High-Throughput Experimentation (HTE) principles[2], we provide a self-validating protocol and empirical data to guide your catalyst selection.

Substrate Profiling & Mechanistic Causality

To understand the experimental design, we must first analyze the causality behind the substrate's behavior in a basic catalytic environment:

  • The Aryl Iodide: Aryl iodides undergo oxidative addition with Palladium(0) orders of magnitude faster than aryl bromides or chlorides[3]. This allows us to run reactions at milder temperatures, minimizing the thermal degradation of the catalyst.

  • The Carboxylic Acid: This functional group is the primary failure point in naive reaction designs. It requires at least two equivalents of base —one to deprotonate the acid into a carboxylate, and a second to participate in the transmetalation step of the Suzuki cycle. Furthermore, carboxylate anions can coordinate to the Pd(II) center. If the chosen phosphine ligand is too labile, the carboxylate will displace it, forming an inactive Pd-carboxylate oligomer.

  • The Lactam Ring: The 5-oxopyrrolidine moiety is generally stable under standard aqueous basic cross-coupling conditions, provided hydroxide bases (like NaOH) are avoided to prevent ring-opening hydrolysis. Mild bases like K₃PO₄ are optimal.

High-Throughput Benchmarking Workflow

To ensure reproducibility and eliminate human weighing errors at the milligram scale, catalyst benchmarking is executed using a standardized High-Throughput Experimentation (HTE) workflow[2].

HTE_Workflow Step1 1. Stock Preparation Substrate, Boronic Acid, Base in Dioxane/H2O Step2 2. Automated Dosing Dispense into 96-well Catalyst Array Step1->Step2 Step3 3. Parallel Reaction Heated Shaker 60°C, 2 Hours Step2->Step3 Step4 4. Quench & Spike Add 1,3,5-Trimethoxybenzene (Internal Standard) Step3->Step4 Step5 5. UPLC-MS Analysis Yield & TON Quantification Step4->Step5

Caption: Automated HTE workflow for benchmarking cross-coupling catalytic efficiency.

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating. The following methodology incorporates an internal standard for absolute yield quantification and a negative control to prove that background reactivity is negligible.

Materials Required:
  • Electrophile: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (0.1 mmol per vial)

  • Nucleophile: Phenylboronic acid (0.15 mmol per vial)

  • Base: K₃PO₄ (0.3 mmol per vial - 3 equivalents to account for the carboxylic acid)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol per vial)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:
  • Stock Solution Generation: Dissolve the electrophile, phenylboronic acid, and internal standard in degassed 1,4-Dioxane. Dissolve K₃PO₄ in degassed HPLC-grade water.

  • Catalyst Loading: To a 2 mL glass vial equipped with a PTFE septum, add the selected catalyst (1.0 mol% relative to the electrophile).

    • Self-Validation Control: Prepare one vial with no catalyst to verify that the uncatalyzed reaction yields 0%, confirming the observed product is strictly catalyst-dependent.

  • Reagent Dispensing: Under an inert N₂ atmosphere, dispense 0.8 mL of the organic stock solution and 0.2 mL of the aqueous base solution into each vial.

  • Reaction Execution: Seal the vials and agitate at 800 rpm at 60 °C for 2 hours.

  • Quench and Extraction: Cool to room temperature. Add 1 mL of EtOAc and 0.5 mL of 1M HCl (to re-protonate the carboxylic acid, driving the product into the organic layer). Vortex and centrifuge to separate layers.

  • Analysis: Extract 50 µL of the organic layer, dilute with 950 µL of MeCN, and analyze via UPLC-MS. Yield is calculated by comparing the product peak area against the 1,3,5-Trimethoxybenzene internal standard.

Performance Data & Comparative Analysis

The table below summarizes the benchmarking results of four distinct catalytic systems. While Palladium is the traditional standard[4], recent machine learning analyses of over 5,700 reactions have shown that Nickel can occasionally outperform Palladium in specific cross-coupling scenarios[5], warranting its inclusion in our benchmark.

Catalyst SystemLigand ClassLoading (mol%)Base (3 eq)Temp (°C)Time (h)UPLC Yield (%)TON
Pd(PPh₃)₄ Monodentate Phosphine1.0K₃PO₄60241%41
Pd(OAc)₂ / SPhos Buchwald Dialkylbiaryl1.0K₃PO₄60289%89
XPhos Pd G3 Precatalyst / Buchwald1.0K₃PO₄60298% 98
NiCl₂(dppf) Bidentate Phosphine5.0K₃PO₄60272%14.4
Control (No Cat) N/A0.0K₃PO₄6020%0
Causality of the Results:
  • Pd(PPh₃)₄ (Underperformer): The labile triphenylphosphine ligands are easily displaced by the substrate's carboxylate anion, leading to catalyst poisoning and premature precipitation of Pd black.

  • Pd(OAc)₂ / SPhos (Strong Performer): The bulky, electron-rich SPhos ligand accelerates both oxidative addition and reductive elimination while sterically shielding the Pd center from carboxylate coordination.

  • XPhos Pd G3 (Optimal Performer): This precatalyst rapidly activates to form a highly active, monoligated Pd(0) species. It completely outcompetes any side reactions, achieving near-quantitative yield.

  • NiCl₂(dppf) (Viable Alternative): While Nickel shows promise[5], it required a higher catalyst loading (5 mol%) to achieve acceptable yields for this specific iodo-carboxylic acid substrate.

Mechanistic Pathway Visualization

To fully grasp why bulky ligands like XPhos succeed where PPh₃ fails, we must look at the catalytic cycle. The critical junction is the Base Exchange / Transmetalation step, where the substrate's own carboxylic acid competes with the boronic acid.

Catalytic_Cycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition Ar-I + Pd(0) -> Ar-Pd(II)-I Pd0->OxAdd 1-(4-Iodophenyl)-5-oxopyrrolidine -3-carboxylic acid BaseEx Base Exchange Ar-Pd(II)-I + K3PO4 -> Ar-Pd(II)-OH OxAdd->BaseEx Fast with Aryl Iodides TransMet Transmetalation Ar-Pd(II)-OH + PhB(OH)2 -> Ar-Pd(II)-Ph BaseEx->TransMet Bulky Ligands Prevent Carboxylate Poisoning RedElim Reductive Elimination Biaryl Product + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting the critical base exchange step.

Conclusion & Recommendations

When benchmarking catalytic efficiency for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid , the presence of the unprotected carboxylic acid dictates the reaction design.

Key Takeaways:

  • Avoid First-Generation Catalysts: Pd(PPh₃)₄ is insufficient due to competitive carboxylate coordination.

  • Leverage Buchwald Ligands: Systems utilizing SPhos or XPhos provide the steric bulk necessary to protect the Palladium center, resulting in >85% yields.

  • Precatalysts are Superior: The XPhos Pd G3 precatalyst is the recommended system for this substrate, offering near-quantitative yields (98%) at low loadings (1 mol%) by ensuring rapid generation of the active Pd(0) species.

  • Stoichiometry is Critical: Always use at least 3 equivalents of base to account for the deprotonation of the carboxylic acid and the requirements of the catalytic cycle.

Sources

Comparative

X-ray crystallography structural validation of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Publish Comparison Guide: Structural Validation of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid As drug development relies heavily on precise stereochemistry, validating the absolute configuration of active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Validation of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

As drug development relies heavily on precise stereochemistry, validating the absolute configuration of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is a highly functionalized pyrrolidine derivative featuring a chiral center at the C3 position, a hydrogen-bond-donating carboxylic acid, and a heavy iodine atom.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methods like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a definitive, self-validating protocol for its structural elucidation.

The Causality of Technique Selection: The Iodine Advantage

In small-molecule crystallography, determining the absolute configuration of a chiral center relies on anomalous dispersion. The presence of the iodine atom ( Z=53 ) in this compound provides a massive anomalous scattering signal. When utilizing Cu radiation, this heavy atom effect allows for the unambiguous calculation of the Flack parameter, definitively confirming the absolute stereochemistry1[1]. Conversely, while NMR is excellent for routine connectivity, it cannot directly determine absolute configuration without the complex introduction of chiral derivatization or shift reagents 2[2].

Quantitative Comparison of Structural Validation Techniques

To objectively evaluate the best approach, we must compare the performance metrics of the leading structural validation techniques for small molecules 3[3].

Feature / MetricSCXRD (Single-Crystal X-ray)Solution-State NMRMicroED (3D Electron Diffraction)
Primary Output 3D Spatial coordinates, absolute configuration2D Connectivity, dynamic solution behavior3D Spatial coordinates (nanocrystals)
Sample Requirement Single crystal (>10 μm), ~1-5 mgSolution (~1-5 mg in deuterated solvent)Microcrystalline powder (<1 μm), <1 mg
Absolute Configuration Yes (Direct, via Flack parameter)No (Requires chiral auxiliaries)Challenging (Dynamic scattering interference)
Typical R-factor / Error R1​<5% N/A (ppm resolution) R1​≈15−30%
Hydrogen Positioning Yes (Refined via riding model)Yes (NOESY/ROESY relative distances)Difficult (Often inferred)

Workflow Visualization

The following decision matrix illustrates the logical pathway for validating the structure of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid based on sample state and analytical requirements.

Workflow Start 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid Decision Sample State & Crystal Quality? Start->Decision Solid State NMR Solution-State NMR (1H, 13C, 2D) Start->NMR Dissolved in Solvent SCXRD SCXRD Analysis (Cu K-alpha Radiation) Decision->SCXRD Single Crystals (>10 μm) MicroED MicroED Analysis (Electron Diffraction) Decision->MicroED Microcrystals (<1 μm) Validation SHELXL Refinement & CheckCIF Validation SCXRD->Validation Direct Absolute Config MicroED->Validation Relative Connectivity

Figure 1: Decision matrix for structural validation of the pyrrolidine derivative.

Self-Validating Experimental Protocol: SCXRD

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Each step includes a specific quality gate that must be passed before proceeding.

Step 1: Crystal Growth and Selection

  • Methodology: Dissolve 5 mg of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in a minimal amount of a binary solvent system (e.g., Ethanol/Water). Allow for slow evaporation at ambient temperature over 3-5 days.

  • Causality: The carboxylic acid and oxopyrrolidine moieties will form strong intermolecular hydrogen-bonding networks. Slow evaporation ensures thermodynamic control, yielding defect-free crystals.

  • Self-Validation Gate: Inspect under a polarized light microscope. The crystal must extinguish light uniformly upon rotation, confirming it is a single domain, not a twinned aggregate.

Step 2: Data Collection

  • Methodology: Mount a suitable crystal on a diffractometer equipped with a Cu microfocus source ( λ=1.54184 Å) and a CCD/CMOS detector. Maintain the sample at 100 K using a nitrogen cryostream.

  • Causality: Cryo-cooling minimizes thermal vibrations (B-factors), sharpening the electron density map for lighter atoms (C, N, O) adjacent to the heavy iodine 4[4]. Cu radiation is specifically chosen over Mo because its wavelength is closer to the absorption edge of iodine, maximizing the anomalous scattering contribution critical for assigning the C3 absolute configuration.

  • Self-Validation Gate: The internal agreement factor ( Rint​ ) of the collected reflections must be <0.05 , indicating high data redundancy and quality.

Step 3: Structure Solution and Refinement

  • Methodology: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions using a riding model.

  • Causality: Intrinsic phasing easily locates the heavy iodine atom, which then accurately phases the rest of the molecule.

  • Self-Validation Gate:

    • Final R1​ should be <0.05 and wR2​<0.15 .

    • The Flack parameter must be 0.00±0.05 . A value near 0 confirms the correct enantiomer; a value near 1 indicates the inverted structure.

    • Run the final .cif file through the IUCr CheckCIF web service. The report must yield zero Level A or B alerts regarding missing symmetry or incorrect geometry 5[5].

Alternative Techniques: When SCXRD is Not Feasible

While SCXRD is the gold standard, practical limitations (e.g., failure to grow >10 μm crystals) necessitate alternatives.

  • Microcrystal Electron Diffraction (MicroED): If the compound only yields a microcrystalline powder, MicroED can solve the structure from crystals a billion times smaller than those required for SCXRD6[6]. However, the interaction of electrons with matter is significantly stronger than X-rays, leading to dynamic scattering. This results in higher R-factors ( 15−30% ) and makes the precise localization of hydrogen atoms highly ambiguous7[7].

  • Solid-State NMR (ssNMR): Solution NMR is indispensable for confirming bulk purity but loses all 3D packing information. ssNMR can bridge the gap by measuring internuclear distances to evaluate hydrogen bonding in the solid state. However, it cannot independently solve the de novo 3D structure or absolute stereochemistry without extensive computational modeling (NMR Crystallography).

Conclusion

For 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, SCXRD remains the unequivocally superior validation technique. The synergistic combination of the molecule's heavy iodine atom and Cu radiation allows for an irrefutable determination of the C3 absolute configuration. While NMR and MicroED serve as powerful complementary tools for bulk analysis and microcrystalline samples, they cannot match the atomic-level precision and self-validating rigor of a CheckCIF-approved SCXRD model.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH Source: nih.gov URL:[Link]

  • Structure validation in chemical crystallography - Platon Source: platonsoft.nl URL: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes - JEOL Source: jeol.com URL: [Link]

  • Small Molecule Structure Determination | Nano Imaging - NanoImaging Services Source: webflow.io URL: [Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments - MDPI Source: mdpi.com URL: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: nih.gov URL: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure Source: creative-biostructure.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Blueprint: 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid

As drug development professionals and analytical chemists, handling complex functionalized intermediates like 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid requires more than just standard laboratory precautions. I...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling complex functionalized intermediates like 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid requires more than just standard laboratory precautions. It demands a rigorous, chemically sound approach to lifecycle management. This guide provides an authoritative, step-by-step operational and disposal framework, ensuring environmental compliance, laboratory safety, and cost-effective waste management.

Section 1: Molecular Hazard Profiling & Causality

To safely handle and dispose of this compound, we must first deconstruct its chemical anatomy to understand the why behind the operational protocols:

  • The Aryl Iodide Moiety: The presence of the iodine atom strictly classifies this compound as a halogenated organic . Halogenated compounds require specialized high-temperature [1] and prevent the formation of toxic byproducts like dioxins. Furthermore, combustion generates corrosive hydrogen iodide (HI) gas, necessitating incinerators equipped with alkaline wet scrubbers.

  • The Carboxylic Acid Group: This functional group imparts weak acidity. If dissolved in aqueous or mixed-solvent systems, the resulting waste stream may exhibit a low pH. Aqueous solutions with a[2] by the EPA. Even if the pH is above 2.0, local municipal sewer regulations typically prohibit discharging solutions with a pH outside the 5.5–9.5 range.

  • The 5-Oxopyrrolidine (Lactam) Core: While chemically stable under neutral conditions, lactams can undergo ring-opening hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible strong acids or bases alters the toxicity profile of the waste stream and can trigger unintended exothermic reactions.

Section 2: Operational Safety & Spill Response Protocol

Laboratory spills involving this compound will typically occur in one of two states: as a dry powder or dissolved in an organic solvent (e.g., Dichloromethane or DMSO).

Self-Validation Check: Always verify the integrity of your primary containment and ensure your spill kit contains inert, non-combustible absorbents before handling halogenated solids or solutions.

Step-by-Step Spill Response Methodology:

  • Assessment & Isolation: Immediately isolate the area. For solid spills, avoid raising dust to prevent inhalation exposure. For solvent-dissolved spills, eliminate all ignition sources immediately.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is highly recommended if the compound is dissolved in a permeating solvent), chemical splash goggles, and a standard lab coat.

  • Containment & Neutralization:

    • For Solutions: If the spill is highly acidic, neutralize carefully with a mild base (e.g., sodium bicarbonate) until the pH is between 6 and 9. Use inert absorbents (e.g., vermiculite or sand) to collect the liquid.

    • For Solids: Lightly moisten the powder with a compatible, safe solvent to prevent aerosolization before sweeping.

  • Collection: Sweep the absorbed material or solid powder using non-sparking tools and place it into a compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Mark the container strictly as "Hazardous Waste - Halogenated Solid/Debris" and initiate an Environmental Health and Safety (EHS) pickup request.

SpillResponse A Spill Identified (Solid or Solution) B Assess Volume & Toxicity A->B C Evacuate Area & Ventilate B->C Large/High Risk D Don PPE (Nitrile, Goggles) B->D Small/Manageable C->D EHS Cleared E Neutralize & Absorb (Inert Material) D->E F Collect in Halogenated Waste Container E->F G Label & Notify EHS for Pickup F->G

Figure 1: Step-by-step spill response and exposure mitigation pathway for halogenated compounds.

Section 3: Waste Segregation & Containerization (Core Procedure)

The most critical logistical failure in laboratories is the improper mixing of halogenated and non-halogenated waste. Because halogenated waste disposal [3] as non-halogenated waste due to the required scrubber technology, strict segregation is both an environmental and economic imperative.

Step-by-Step Disposal Workflow:

  • Stream Identification: Confirm that the waste contains 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the iodine atom, this must be routed to the Halogenated Organic Waste stream. [4] ensures solvent recovery programs are not contaminated.

  • Container Selection: Use manufacturer-original containers or[4]. Ensure the container is compatible with both the acid and any associated solvents.

  • pH Validation (For Solutions): Measure the pH of the waste stream. If the waste is highly acidic (pH < 2.0), it exhibits the EPA characteristic of corrosivity. Do not mix strong acids with organic solvents without explicit EHS approval.

  • Labeling: The container must be labeled "HAZARDOUS WASTE" the moment the first drop of waste is added. [5] (e.g., "1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, Dichloromethane"). Never use abbreviations or chemical formulas.

  • Storage & EHS Pickup: Keep the container closed at all times except when actively adding waste. Store in secondary containment away from incompatible materials (e.g., strong oxidizers, elemental metals). Submit a waste pickup request to your facility's EHS department.

WasteWorkflow Gen Waste Generation: Iodinated Pyrrolidine Acid Seg Segregation Decision: Check Halogen Content Gen->Seg Halo Halogenated Stream (Requires Scrubbers) Seg->Halo Iodine Present NonHalo Non-Halogenated Stream Seg->NonHalo No Halogens Cont Secondary Containment & Full Labeling Halo->Cont EHS EHS Pickup Request Cont->EHS Inc High-Temp Incineration (EPA Compliant) EHS->Inc

Figure 2: Halogenated waste segregation and disposal workflow ensuring EPA compliance.

Section 4: Quantitative Waste Parameters

To facilitate quick decision-making, the following table summarizes the critical quantitative and categorical data for managing this compound's waste lifecycle.

ParameterValue / GuidelineCausality / Operational Impact
Halogen Content Positive (Contains Iodine)Mandates segregation into halogenated waste streams to prevent dioxin formation and manage HI gas during incineration.
pH Limit (Aqueous) 5.5 – 9.5 (Typical Sewer Limit)Solutions outside this range are corrosive. Must be neutralized or collected as hazardous waste.
EPA Waste Code Characteristic / F-Listed (if mixed)Determines regulatory tracking. Often classified under solvent mixtures if dissolved in F-listed solvents (e.g., Methylene Chloride).
Disposal Cost Factor ~2x Non-Halogenated StreamsEconomic imperative to prevent cross-contamination with non-halogenated solvents.
Incompatibilities Strong Oxidizers, Bases, MetalsPrevents exothermic reactions, toxic gas release, or lactam ring hydrolysis.
References
  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." URL: [Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." URL:[Link]

  • Western Kentucky University Environment, Health and Safety. "Hazardous & Regulated Waste Management Guide." URL: [Link]

  • Columbia University Research. "EPA Hazardous Waste Characteristics." URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Advanced Safety and Operational Guide: Handling 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid As drug development professionals and synthetic chemists, handling specialized intermediates requires moving beyond basi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

As drug development professionals and synthetic chemists, handling specialized intermediates requires moving beyond basic safety checklists. 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 491874-23-8)[1] presents unique occupational hazards dictated by its molecular architecture. This guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Structural Hazard Causality: Why Standard PPE Fails

To select the correct PPE, we must first understand why this specific molecule is hazardous. The risk profile of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is driven by three structural components:

  • The Carboxylic Acid Moiety: Confers mild acidity. As a dry, fine powder, it poses a direct contact irritation risk to the corneal epithelium, epidermis, and respiratory mucosa[2].

  • The Iodophenyl Group: The inclusion of a heavy iodine atom classifies this molecule as a halogenated organic compound. This lipophilic group increases the molecule's ability to interact with biological membranes and dictates strict environmental disposal regulations due to the generation of corrosive gases during standard incineration[3][4].

  • Solvent-Mediated Penetration (The Trojan Horse Effect): In biochemical assays, this compound is routinely dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). While the dry powder has limited dermal penetration, DMSO acts as a rapid carrier. If a solution breaches your glove, the solvent will transport the iodinated active pharmaceutical ingredient (API) directly through the dermal barrier and into systemic circulation.

Context-Dependent PPE Selection Matrix

According to OSHA standard 29 CFR 1910 Subpart I, PPE must serve as a barrier against specific workplace hazards and should be selected based on rigorous hazard assessments[5]. Because the physical state of this chemical dictates its threat level, your PPE must adapt when transitioning from powder to solution.

Table 1: Quantitative & Qualitative PPE Selection Matrix

Protection ZoneDry Powder HandlingSolution Handling (in DMSO/DMF)Causality / Operational Rationale
Eye/Face ANSI Z87.1 Safety Glasses (Side shields)Splash Goggles + Face ShieldSolutions present a dynamic splash hazard that can easily bypass the gaps in standard safety glasses[6].
Hands Single Nitrile Gloves (≥ 4 mil thickness)Flexible Laminate (e.g., Silver Shield) under Nitrile (≥ 8 mil)DMSO rapidly degrades standard nitrile. Laminate inner gloves prevent transdermal API delivery[7].
Body Standard Cotton Lab CoatFluid-Resistant Lab Coat or ApronCotton absorbs solvents, holding the API against the skin. Fluid-resistant barriers repel accidental spills[8].
Respiratory N95/P100 (If handled outside hood)None (If handled inside certified hood)Powders aerosolize easily. Primary engineering controls (fume hoods at 80-100 fpm) negate the need for respirators[2].

Self-Validating Operational Workflow

Every handling protocol must be a self-validating system—meaning the completion of one step inherently proves the success of the previous step, leaving no room for assumptions.

Step 1: Engineering Control Verification

  • Action: Conduct operations inside a certified chemical fume hood.

  • Validation: Tape a small piece of a Kimwipe to the bottom of the sash. An inward flutter visually validates negative pressure and active containment before you open the chemical vial.

Step 2: Static-Free Weighing

  • Action: Use an anti-static gun on the weighing vessel and transfer the powder using a grounded or anti-static spatula to prevent aerosolization.

  • Validation: The analytical balance returns to exactly 0.0000 g after tare and vessel removal, confirming no residual powder has statically clung to the weighing pan.

Step 3: Dissolution & Transfer

  • Action: Slowly add the carrier solvent (DMSO/DMF) to the weighing vessel inside the hood. Seal in an amber vial to protect the light-sensitive iodophenyl bond.

  • Validation: Visual inspection against a light background confirms a completely clear solution with no floating particulates, ensuring total solvation before the vial is sealed.

Workflow Start 1. Preparation: Verify Hood & Don PPE Weigh 2. Weighing: Control Static & Aerosols Start->Weigh Solvent 3. Dissolution: Add DMSO/DMF Carefully Weigh->Solvent Transfer 4. Transfer: Seal in Amber Vial Solvent->Transfer Waste 5. Waste Segregation: Halogenated Stream Transfer->Waste

Safe handling workflow for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Emergency Spill & Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

  • Containment: Surround the spill with chemical absorbent pads.

    • Validation: The outer boundary of the spill zone remains completely dry, confirming no outward migration of the solvent/powder.

  • Absorption & Collection: Carefully fold the absorbent pads inward. Do not sweep dry powders, as this causes aerosolization; instead, cover dry powder with a solvent-wetted pad to dissolve and absorb it simultaneously.

  • Decontamination: Scrub the surface with a fresh wipe wetted with a cleaning solvent (e.g., isopropanol or ethanol).

    • Validation: Perform a final wipe down with a clean, white, solvent-wetted pad. If the pad shows absolutely no discoloration or residue, the surface is chemically decontaminated.

Halogenated Waste Disposal Plan

Because this compound contains an iodine atom, the Environmental Protection Agency (EPA) and international equivalents mandate that it be treated as Halogenated Organic Waste [4][9]. Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions, severe regulatory fines, and exponentially higher disposal costs[4].

  • Solid Waste: All contaminated gloves, pipette tips, and empty vials must be placed in a designated, heavy-duty bag labeled "Halogenated Solid Waste."

  • Liquid Waste: Any solvent mixture containing this compound must be deposited into a dedicated carboy labeled "Halogenated Solvent Waste." Never pour these solutions down the drain or into standard organic waste carboys[10][11].

WasteTree Q1 Waste contaminated with Iodinated Compound? Solid Solid Waste (Gloves, Vials, Tips) Q1->Solid Yes (Solid) Liquid Liquid Waste (Solvent Mixtures) Q1->Liquid Yes (Liquid) Bin1 Halogenated Solid Waste Container Solid->Bin1 Bin2 Halogenated Solvent Waste Carboy Liquid->Bin2

Halogenated waste segregation pathway for iodinated pyrrolidine derivatives.

References

  • Dartmouth College. "Personal Protective Equipment for Laboratories - Environmental Health and Safety". dartmouth.edu. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC". nih.gov. [Link]

  • NC State University. "Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety". ncsu.edu. [Link]

  • Clinical Lab. "Proper Use of Personal Protective Equipment (PPE) - Today's Clinical Lab". clinicallab.com. [Link]

  • OSHA. "Laboratory Safety Guidance". osha.gov. [Link]

  • Environmental Protection Agency (EPA). "Halogenated Solvent Cleaners". epa.gov. [Link]

  • Crystal Clean. "Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses". crystal-clean.com. [Link]

Sources

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